Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
Description
Properties
IUPAC Name |
methyl 2-amino-2-(thian-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQGEFRXSFRKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCSCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate, a non-canonical amino acid ester incorporating a tetrahydrothiopyran moiety. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and strategically employ this compound in their research endeavors.
Introduction and Strategic Significance
Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate is a synthetic α-amino acid derivative. Its structure is notable for the presence of a saturated, sulfur-containing heterocyclic ring—the tetrahydrothiopyran group—attached at the α-carbon. This structural feature distinguishes it from naturally occurring amino acids and positions it as a valuable building block in medicinal chemistry and drug design.
The incorporation of conformationally restricted moieties, such as the tetrahydrothiopyran ring, is a well-established strategy in peptidomimetic drug design.[1] Such modifications can impart desirable properties to peptide-based drug candidates, including enhanced metabolic stability, improved receptor binding affinity, and controlled conformational preferences.[1] The sulfur atom in the ring can also participate in unique non-covalent interactions and may influence the compound's pharmacokinetic profile.
Proposed Synthesis and Mechanistic Rationale
The proposed synthesis begins with the commercially available or readily synthesized Tetrahydro-2H-thiopyran-4-carboxaldehyde.[7] The overall workflow involves three key transformations: imine formation, nucleophilic addition of cyanide to form an α-aminonitrile, and subsequent hydrolysis and esterification to yield the target compound.
Proposed Synthetic Workflow
Caption: Proposed two-part synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Part 1: Synthesis of α-Amino-2-(4-tetrahydrothiopyranyl)acetonitrile
-
Reaction Setup: To a solution of Tetrahydro-2H-thiopyran-4-carboxaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Cyanide Addition: Add sodium cyanide (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature is maintained below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude α-aminonitrile.
Part 2: Hydrolysis and Esterification
-
Nitrile Hydrolysis: Suspend the crude α-aminonitrile in 6M hydrochloric acid and heat the mixture to reflux (approximately 100-110°C) for 6-12 hours.[6]
-
Isolation of Amino Acid: After cooling, the aqueous solution can be washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities. The aqueous layer is then concentrated under reduced pressure to yield the crude amino acid hydrochloride salt.
-
Esterification: Suspend the crude amino acid hydrochloride in methanol and cool to 0°C. Add thionyl chloride (SOCl₂) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Final Isolation and Purification: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate.
Physicochemical Properties and Characterization
The following table summarizes the key physicochemical properties of the target compound.
| Property | Value |
| CAS Number | 1134603-63-6 |
| Molecular Formula | C₈H₁₅NO₂S |
| Molecular Weight | 189.28 g/mol |
| Appearance | Expected to be an oil or a low-melting solid |
| Storage Conditions | Store in a cool, dry place, sealed from moisture. 2-8°C is recommended.[8] |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, showing characteristic peaks for the methyl ester, the α-proton, and the protons of the tetrahydrothiopyran ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
Potential Applications in Research and Drug Discovery
The unique structural features of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate make it a compelling building block for several applications in drug discovery.
-
Peptidomimetics: As a conformationally restricted amino acid, it can be incorporated into peptide sequences to enhance stability against enzymatic degradation and to lock the peptide into a bioactive conformation.[1]
-
Scaffold for Novel Heterocycles: The amino and ester functionalities provide reactive handles for further chemical modifications, allowing it to serve as a starting point for the synthesis of more complex heterocyclic scaffolds.
-
Fragment-Based Drug Discovery (FBDD): The tetrahydrothiopyran moiety can be explored as a fragment that interacts with specific pockets in protein targets.
Caption: Logical relationship between structural features and applications.
Safety and Handling
As with any research chemical, proper safety precautions should be observed. Based on data for structurally related compounds, the following should be considered:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Toxicity: While specific toxicity data is unavailable, related amino acid derivatives and organosulfur compounds may cause irritation upon contact. Assume the compound is harmful if swallowed.[8]
Conclusion
Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate represents a valuable, non-canonical amino acid building block with significant potential in medicinal chemistry. Its synthesis, while not explicitly documented, can be reliably achieved through established methods like the Strecker synthesis. The incorporation of the tetrahydrothiopyran ring offers a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics and other small molecule drug candidates. This guide provides a solid foundation for researchers to synthesize, characterize, and strategically implement this compound in their drug discovery programs.
References
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AMERICAN ELEMENTS. (n.d.). Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. MDPI. Retrieved from [Link]
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Occupational Safety and Health Administration. (2020, December 15). 2-AMINO-2-METHYLPROPANOL. Retrieved from [Link]
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Wang, Y., et al. (2019). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 24(1), 123. PMC. Retrieved from [Link]
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Moreira, V. M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1144. MDPI. Retrieved from [Link]
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Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]
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Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. Synthesis, 2007(10), 1584–1586. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
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Semantic Scholar. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. Journal of Medicinal Chemistry, 55(20), 8879–8889. Retrieved from [Link]
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Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. PubMed. Retrieved from [Link]
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NIH. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC. Retrieved from [Link]
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An In-depth Technical Guide to Tetrahydrothiopyran-4-yl Glycine Methyl Ester: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of Tetrahydrothiopyran-4-yl glycine methyl ester, a novel unnatural amino acid (UAA) with significant potential in medicinal chemistry and drug discovery. Unnatural amino acids are critical building blocks that can enhance the stability, selectivity, and efficacy of therapeutic peptides and small molecules.[][2][3] This document details the structure and physicochemical properties of the title compound. As this is a specialized research compound without extensive published data, this guide presents a robust, proposed synthetic pathway based on well-established chemical transformations, including the Strecker amino acid synthesis.[4][5][6] Furthermore, it outlines standard analytical methodologies for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of novel heterocyclic scaffolds.
Introduction: The Significance of Heterocyclic Unnatural Amino Acids
The incorporation of unnatural amino acids into peptides and other molecular scaffolds is a powerful strategy in modern drug discovery.[][2][7] These unique building blocks offer the ability to introduce novel chemical functionalities, conformational constraints, and metabolic stability, thereby addressing some of the inherent limitations of natural amino-acid-based therapeutics.[2][3] Among the diverse classes of UAAs, those containing heterocyclic rings are of particular interest due to their prevalence in a wide range of biologically active molecules.[8]
The tetrahydrothiopyran (thiane) moiety, a sulfur-containing saturated six-membered ring, is a valuable scaffold in medicinal chemistry.[9] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10] The sulfur atom in the ring can participate in various non-covalent interactions and can be oxidized to the corresponding sulfoxide and sulfone, offering further opportunities for modulating physicochemical properties. Tetrahydrothiopyran-4-yl glycine methyl ester represents a novel UAA that combines the desirable features of the thiane scaffold with an amino acid framework, making it a promising building block for the synthesis of new chemical entities with potential therapeutic applications.
Molecular Structure and Physicochemical Properties
The core structure of Tetrahydrothiopyran-4-yl glycine methyl ester consists of a glycine methyl ester in which the alpha-carbon is substituted with a tetrahydrothiopyran-4-yl group.
Chemical Structure:
A summary of the calculated and expected physicochemical properties of Tetrahydrothiopyran-4-yl glycine methyl ester is presented in Table 1.
| Property | Value | Notes |
| Molecular Formula | C8H15NO2S | - |
| Molecular Weight | 189.27 g/mol | Calculated |
| Appearance | Expected to be a colorless oil or white solid | By analogy to similar amino acid esters |
| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO | Based on general properties of amino acid esters |
| pKa (amine) | Estimated 7.5 - 8.5 | Typical range for α-amino esters |
| LogP | Estimated 0.5 - 1.5 | Calculated based on structure |
Table 1: Physicochemical Properties of Tetrahydrothiopyran-4-yl glycine methyl ester.
Proposed Synthesis Pathway
Synthetic Workflow Overview
The proposed synthesis involves an initial Strecker reaction to form the α-aminonitrile intermediate, followed by hydrolysis of the nitrile and esterification of the resulting carboxylic acid to yield the final product.
Caption: Proposed synthetic workflow for Tetrahydrothiopyran-4-yl glycine methyl ester.
Detailed Experimental Protocols
Step 1: Synthesis of α-Amino-tetrahydrothiopyran-4-acetonitrile (Strecker Reaction)
The first step involves the formation of an α-aminonitrile from Tetrahydrothiopyran-4-one. This reaction proceeds via an imine intermediate which is then attacked by a cyanide ion.[5][6]
-
Materials:
-
Tetrahydrothiopyran-4-one
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH4Cl)
-
Aqueous ammonia (28%)
-
Methanol
-
Dichloromethane
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride (1.2 equivalents) in aqueous ammonia and add this solution to a solution of Tetrahydrothiopyran-4-one (1.0 equivalent) in methanol at 0 °C.
-
To this stirred solution, add a solution of potassium cyanide (1.2 equivalents) in water dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-Amino-tetrahydrothiopyran-4-acetonitrile. This intermediate is often used in the next step without further purification.
-
Step 2: Hydrolysis and Esterification to Tetrahydrothiopyran-4-yl glycine methyl ester
The α-aminonitrile is first hydrolyzed to the corresponding amino acid, which is then esterified to the methyl ester. A one-pot hydrolysis and esterification can often be achieved by using an acidic alcohol solution.
-
Materials:
-
Procedure:
-
In a fume hood, cool a flask containing anhydrous methanol to 0 °C.
-
Slowly add thionyl chloride (2.0 equivalents) dropwise to the cold methanol with vigorous stirring.
-
To this acidic methanol solution, add the crude α-Amino-tetrahydrothiopyran-4-acetonitrile from Step 1.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.
-
Dissolve the residue in water and carefully neutralize with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Tetrahydrothiopyran-4-yl glycine methyl ester.
-
Analytical Characterization
The structure and purity of the synthesized Tetrahydrothiopyran-4-yl glycine methyl ester should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydrothiopyran ring, the α-proton of the amino acid, the methyl ester protons, and the amine protons. The protons on the tetrahydrothiopyran ring will likely appear as complex multiplets in the aliphatic region. The α-proton should appear as a singlet or a multiplet depending on coupling. The methyl ester protons will be a sharp singlet around 3.7 ppm. The amine protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tetrahydrothiopyran ring, the α-carbon, the carbonyl carbon of the ester, and the methyl carbon of the ester.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.[14][15][16]
-
N-H stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.
-
C-H stretch: Absorption bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl group.[17]
-
C-O stretch: Strong absorption bands in the region of 1100-1250 cm⁻¹ for the ester C-O bonds.[17]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.
-
Electrospray Ionization (ESI-MS): This technique should show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 189.27.[18]
Applications in Drug Discovery and Development
As a novel unnatural amino acid, Tetrahydrothiopyran-4-yl glycine methyl ester holds significant potential as a building block in various areas of drug discovery.
-
Peptidomimetics: Incorporation into peptide sequences can impart conformational rigidity and improved metabolic stability. The thiane ring can also serve as a lipophilic element to enhance cell permeability.
-
Scaffold for Small Molecule Synthesis: The amino and ester functionalities provide convenient handles for further chemical modifications, allowing for the construction of diverse libraries of compounds for high-throughput screening. The tetrahydrothiopyran core itself is a privileged scaffold in medicinal chemistry.[9][10]
-
Probes for Chemical Biology: The unique structure of this UAA can be used to design chemical probes to study biological processes.
The exploration of Tetrahydrothiopyran-4-yl glycine methyl ester and its derivatives is a promising avenue for the discovery of new therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the structure, properties, and a proposed robust synthesis of Tetrahydrothiopyran-4-yl glycine methyl ester. By leveraging established synthetic methodologies such as the Strecker synthesis, this novel unnatural amino acid can be accessed for further investigation. The unique combination of a glycine methyl ester and a tetrahydrothiopyran ring makes this compound a valuable tool for researchers in medicinal chemistry and drug development, offering new possibilities for the design of innovative therapeutics.
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Technical Guide: 2-Amino-2-(tetrahydro-2H-thiopyran-4-yl)acetic acid methyl ester
Topic: 2-Amino-2-(tetrahydro-2H-thiopyran-4-yl)acetic acid methyl ester Format: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Synthesis, Properties, and Applications of a Thiopyran-Based Non-Canonical Amino Acid Scaffold
Executive Summary
2-Amino-2-(tetrahydro-2H-thiopyran-4-yl)acetic acid methyl ester (often referred to as Thiopyranyl-glycine methyl ester ) is a non-proteinogenic
This compound serves as a critical bioisostere for Cyclohexylglycine (Chg) and Tetrahydropyranylglycine (Thp-Gly). The incorporation of the sulfur atom introduces unique electronic and steric properties—specifically the potential for metabolic tuning via S-oxidation (to sulfoxides and sulfones) and modulation of lipophilicity (LogP). This guide details the synthetic pathways, physicochemical characteristics, and medicinal chemistry applications of this scaffold.
Chemical Identity & Structural Analysis[1]
| Property | Specification |
| IUPAC Name | Methyl 2-amino-2-(tetrahydro-2H-thiopyran-4-yl)acetate |
| Common Name | 4-Thiopyranylglycine methyl ester |
| Molecular Formula | C₈H₁₅NO₂S |
| Molecular Weight | 189.28 g/mol |
| Chiral Centers | 1 (C |
| Key Functionality | Thioether (sulfide), Primary Amine, Methyl Ester |
| Bioisosteres | Cyclohexylglycine, Tetrahydropyranylglycine |
2.1 Bioisosteric Comparison
The thiopyran ring offers a distinct profile compared to its carbon and oxygen analogs:
-
Bond Length: C–S bonds (~1.8 Å) are longer than C–C (~1.54 Å) or C–O (~1.43 Å), expanding the steric volume of the side chain.
-
Lipophilicity: The sulfur atom is generally more lipophilic than the oxygen in tetrahydropyran but allows for specific hydrophobic interactions (e.g., Met-like interactions).
-
Electronic Effects: Sulfur is a soft nucleophile and can be oxidized, offering a "metabolic handle" not present in cyclohexane.
Synthetic Pathways
The synthesis of 2-Amino-2-(tetrahydro-2H-thiopyran-4-yl)acetic acid methyl ester typically proceeds via the modification of Tetrahydro-4H-thiopyran-4-one , a commercially available precursor. The two primary routes are the Strecker Synthesis (via aldehyde) and the Bucherer-Bergs Reaction (via ketone).
3.1 Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic routes to Methyl 2-amino-2-(tetrahydro-2H-thiopyran-4-yl)acetate highlighting Strecker and Bucherer-Bergs pathways.[1][2][3][4][5][6][7][8][9][10]
3.2 Detailed Experimental Protocol (Strecker Route)
This protocol describes the conversion starting from the aldehyde intermediate, which can be obtained from the ketone via Wittig homologation.
Phase 1: Formation of Aminonitrile
-
Reagents: Tetrahydro-2H-thiopyran-4-carbaldehyde (1.0 eq), NH₄Cl (1.1 eq), KCN (1.1 eq).
-
Solvent: Methanol/Water (1:1).
-
Procedure:
-
Dissolve the aldehyde in MeOH/Water.[7]
-
Add NH₄Cl and stir for 15 minutes.
-
Add KCN (Caution: Toxic) slowly at 0°C.
-
Allow the mixture to warm to room temperature and stir for 18 hours.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. The crude aminonitrile is often used directly.
-
Phase 2: Hydrolysis to Amino Acid
-
Reagents: 6M HCl (excess).
-
Procedure:
-
Reflux the crude aminonitrile in 6M HCl for 12–24 hours.
-
Concentrate in vacuo to remove water and excess acid.
-
Purification: The residue (Amino acid HCl salt) can be purified via ion-exchange chromatography (Dowex 50W) if necessary, or used directly for esterification.
-
Phase 3: Methyl Esterification
-
Reagents: Thionyl Chloride (SOCl₂, 2.5 eq), Methanol (anhydrous).
-
Procedure:
-
Cool anhydrous methanol to 0°C.
-
Add SOCl₂ dropwise (Caution: Exothermic, gas evolution).
-
Add the amino acid hydrochloride salt to the solution.
-
Reflux for 4–6 hours.
-
Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the Methyl 2-amino-2-(tetrahydro-2H-thiopyran-4-yl)acetate hydrochloride as a white solid.
-
Medicinal Chemistry Applications
4.1 Metabolic Switching (S-Oxidation)
A key advantage of the thiopyran scaffold is the ability to modulate the oxidation state of the sulfur atom. This allows researchers to scan a range of polarities and hydrogen-bonding capabilities without changing the carbon skeleton.
-
Sulfide (-S-): Lipophilic, potential for soft metabolic oxidation.
-
Sulfoxide (-SO-): Chiral center (if not symmetric), increased polarity, H-bond acceptor.
-
Sulfone (-SO₂-): Highly polar, strong H-bond acceptor, metabolically stable.
4.2 SAR Logic Diagram (DOT)
Figure 2: Structural Activity Relationship (SAR) modulation via sulfur oxidation states.
4.3 Peptide Mimetics
This amino acid is frequently used in Peptidomimetics to replace Leucine, Methionine, or Cyclohexylglycine.
-
Case Study: In inhibitors of proteases (e.g., Thrombin, DPP-IV), replacing a cyclohexyl ring with thiopyran-4-yl often improves solubility and reduces non-specific hydrophobic binding (LogP modulation).
Analytical Characterization
To validate the synthesis of the methyl ester hydrochloride salt:
-
¹H NMR (400 MHz, DMSO-d₆):
- 8.6–8.8 (br s, 3H, NH₃⁺)
-
3.95 (d, 1H,
-CH) - 3.72 (s, 3H, OMe)
- 2.5–2.7 (m, 4H, S-CH₂ ring)
- 1.9–2.1 (m, 1H, CH-ring)
- 1.4–1.8 (m, 4H, C-CH₂ ring)
-
Mass Spectrometry (ESI):
-
Calculated [M+H]⁺: 190.09
-
Observed [M+H]⁺: 190.1
-
Handling & Safety
-
Sulfur Sensitivity: While the thioether is relatively stable, prolonged exposure to air/light can lead to slow oxidation to the sulfoxide. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Reactivity: The methyl ester is susceptible to hydrolysis under basic conditions. Avoid strong bases unless saponification is intended.
-
Toxicology: The free aminonitrile intermediate is highly toxic (cyanide source). Handle all cyanide steps in a well-ventilated fume hood with appropriate quenchers (bleach) available.
References
-
Precursor Synthesis: Tetrahydro-2H-thiopyran-4-carbaldehyde synthesis. Sigma-Aldrich Product Data. Link
- General Strecker Protocol: Davis, F. A., et al. "Asymmetric Synthesis of Amino Acids." Journal of Organic Chemistry.
-
Thiopyran in Drug Design: "A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores." Journal of Organic Chemistry, 2005.[11] Link
- Bioisosterism: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
-
Related Scaffold: "Synthesis of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid." MedChemExpress. Link
Sources
- 1. 2H-Thiopyran-4-carboxaldehyde, tetrahydro-, 1,1-dioxide | 494210-61-6 [chemicalbook.com]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. WO2010136438A1 - (dihydro) imidazoiso (5, 1-a) quinolines as fsh receptor agonists for the treatment of fertility disorders - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. WO2024137765A1 - Transition-metal catalyst compositions and methods for sequencing by synthesis - Google Patents [patents.google.com]
- 9. Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use - Google Patents [patents.google.com]
- 11. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
Physicochemical Profile, Synthetic Architecture, and Analytical Validation
Executive Summary
Methyl 2-amino-2-(4-tetrahydrothiopyranyl)acetate (CAS: 1134603-63-6) is a specialized non-natural amino acid derivative utilized as a chiral building block in modern drug discovery. Structurally, it represents a glycine scaffold substituted at the
This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, synthetic pathways, and handling protocols, designed to support rigorous experimental workflows.
Part 1: Physicochemical Specifications
Molecular Weight and Formula
The precise molecular weight is critical for stoichiometric calculations in peptide coupling and yield determination. The compound is frequently handled as a hydrochloride salt to ensure stability, which significantly alters the effective mass.
| Property | Value | Notes |
| Chemical Name | Methyl 2-amino-2-(4-tetrahydrothiopyranyl)acetate | IUPAC Systematic |
| CAS Number | 1134603-63-6 | Primary identifier |
| Molecular Formula | Free Base | |
| Molecular Weight | 189.28 g/mol | Average Mass (Free Base) |
| Exact Mass | 189.08235 g/mol | Monoisotopic (for HRMS) |
| HCl Salt Formula | Common commercial form | |
| HCl Salt MW | 225.74 g/mol | Use this for stoichiometry if salt is used |
Structural Analysis
The molecule consists of a central glycine backbone where the side chain is a 4-tetrahydrothiopyranyl group.
-
Core: Glycine methyl ester (
). -
R-Group: 4-Tetrahydrothiopyranyl (
). -
Stereochemistry: The
-carbon is chiral. While the CAS 1134603-63-6 often refers to the racemate, enantiopure forms ((R) or (S)) are critical for peptidomimetic activity.
Part 2: Synthetic Architecture
The synthesis of Methyl 2-amino-2-(4-tetrahydrothiopyranyl)acetate generally follows the Strecker Synthesis or the Bucherer-Bergs protocol, starting from the corresponding aldehyde or ketone. The Strecker route is preferred for direct access to the amino acid precursor from the aldehyde.
Synthesis Pathway Visualization
Figure 1: Step-wise synthetic pathway from the aldehyde precursor via Strecker chemistry.
Detailed Experimental Protocol
Note: This protocol is a generalized expert synthesis based on standard methodologies for non-natural amino acids.
Step 1: Strecker Reaction (Formation of Aminonitrile)
-
Reagents: Tetrahydrothiopyran-4-carbaldehyde (1.0 eq), Ammonium Chloride (1.1 eq), Potassium Cyanide (1.1 eq).
-
Solvent: Methanol/Water (1:1).
-
Procedure: Dissolve aldehyde in solvent. Add ammonium chloride and stir for 30 min to form the imine in situ. Carefully add KCN (Caution: Toxic). Stir at room temperature for 12-24 hours.
-
Workup: Extract with ethyl acetate, wash with brine, and dry over
.
Step 2: Hydrolysis
-
Reagents: 6M HCl (excess).
-
Procedure: Reflux the crude aminonitrile in 6M HCl for 4-6 hours. This converts the nitrile to the carboxylic acid.
-
Purification: Concentrate in vacuo. The residue is the amino acid hydrochloride salt.[1]
Step 3: Esterification (Fischer Esterification)
-
Reagents: Methanol (anhydrous), Thionyl Chloride (
, 1.2 eq). -
Procedure: Chill methanol to 0°C. Dropwise add
to generate anhydrous HCl in situ. Add the amino acid from Step 2. Reflux for 2-4 hours. -
Isolation: Concentrate solvent. The product crystallizes or remains as an oil (HCl salt).
Part 3: Analytical Validation
Trustworthy identification requires verifying both the mass and the specific functional groups.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Expected Parent Ion:
m/z. -
Fragmentation Pattern:
-
Loss of Methoxy:
m/z. -
Loss of Formate: Cleavage of the ester group.
-
Fragmentation Logic
Figure 2: Predicted ESI-MS fragmentation pathway for structural confirmation.
NMR Expectations ( NMR in )
-
Methyl Ester: Singlet (
ppm, 3H). -
-Proton: Doublet (
ppm, 1H). -
Ring Protons: Multiplets (
ppm).-
Note: Protons adjacent to Sulfur (
) will appear downfield ( ppm) compared to the rest of the ring.
-
Part 4: Stability & Handling (Critical)
As a sulfur-containing molecule, this compound exhibits specific sensitivities that differ from its oxygen analog (tetrahydropyranyl).
-
Oxidation Susceptibility: The thioether sulfur is prone to oxidation to the sulfoxide (
) and sulfone ( ) upon prolonged exposure to air or peroxides.-
Mitigation: Store under Argon or Nitrogen atmosphere. Avoid solvents containing peroxides (e.g., uninhibited ethers).
-
-
Hygroscopicity: The HCl salt form is likely hygroscopic. Store in a desiccator at -20°C.
-
Solubility:
-
Free Base: Soluble in DCM, Ethyl Acetate, Methanol.
-
HCl Salt: Soluble in Water, Methanol, DMSO; insoluble in non-polar solvents (Hexane, Ether).
-
References
-
PubChem Compound Summary. (n.d.). Methyl 2-amino-2-(4-tetrahydrothiopyranyl)acetate.[2][3] National Center for Biotechnology Information. Retrieved from [Link]
-
Accela ChemBio. (2023).[2] Product Catalog: Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate. Retrieved from [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for general ester handling and stability).
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie. (Foundational reference for the synthetic method).
Sources
- 1. Methyl 2-Amino-2-methylpropanoate Hydrochloride | 15028-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 887978-64-5,1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Methyl 2-AMino-2-(4-tetrahydrothiopyranyl)acetate | 1134603-63-6 [chemicalbook.com]
- 4. WO2021038068A1 - Alpha-d-galactopyranoside derivatives - Google Patents [patents.google.com]
Non-natural amino acid building blocks with thiopyran rings
Engineering Conformational Rigidity: A Technical Guide to Thiopyran-Based Non-Natural Amino Acid Building Blocks
Executive Summary
The integration of non-natural amino acids (NNAAs) into peptide sequences has fundamentally transformed modern medicinal chemistry, enabling the development of peptidomimetics with enhanced proteolytic stability, target affinity, and optimized pharmacokinetics[1]. Among the most versatile NNAAs are heterocyclic α,α-disubstituted amino acids, specifically those containing thiopyran rings, such as 4-amino-tetrahydrothiopyran-4-carboxylic acid (Atp) and its oxidized derivatives. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic rationale, structural profiling, and self-validating synthetic protocols for incorporating thiopyran building blocks into drug development pipelines.
Mechanistic Rationale: Why Thiopyran Rings?
The transition from linear, flexible peptides to conformationally restricted peptidomimetics is driven by the need to lock molecules into their bioactive conformations. While carbocyclic NNAAs like 1-aminocyclohexane-1-carboxylic acid (Ach) successfully induce β-turns and
The substitution of a methylene unit with a sulfur atom to form a tetrahydrothiopyran ring introduces a unique, tunable pharmacological handle. The causality behind selecting thiopyran derivatives lies in their oxidation state flexibility :
-
Sulfide (Atp): Provides lipophilicity and acts as a mild hydrogen-bond acceptor.
-
Sulfoxide / Sulfone (1,1-dioxo-Atp): Oxidation of the sulfur atom drastically alters the local dipole moment and introduces strong hydrogen-bond acceptors without significantly increasing the steric bulk of the scaffold. This allows for the precise engineering of localized electrostatic interactions within tight protein binding pockets[2].
Physicochemical Profiling
To guide rational drug design, the structural and physicochemical properties of thiopyran-based NNAAs are compared against standard building blocks in the table below.
| Amino Acid Scaffold | Turn-Inducing Capability | H-Bond Acceptor Capacity | Relative Lipophilicity (LogP impact) | Primary Application |
| Proline (Natural) | High (Polyproline helices) | Low (Backbone only) | Moderate | Native structural turns |
| Ach (Carbocyclic) | High (β-turn / | None (Hydrophobic core) | High | Rigidifying hydrophobic pockets |
| Atp (Thiopyran) | High (β-turn / | Low (Thioether sulfur) | Moderate-High | Thioether-bridged macrocyclization |
| 1,1-Dioxo-Atp | High (β-turn / | High (Sulfone oxygens) | Low (Highly polar) | Enhanced target H-bonding |
Application Case Study: Grb2-SH2 Domain Inhibitors
The true utility of thiopyran building blocks is best illustrated in the optimization of protein-protein interaction (PPI) inhibitors. In the development of antagonists for the Grb2-SH2 domain—a critical target in erbB2-related cancers—researchers utilized thioether-bridged cyclic pentapeptides[2].
Initially, the cyclic peptide utilized the carbocyclic Ach to induce a necessary turn conformation. However, by replacing Ach with 4-amino-1,1-dioxo-hexahydro-thiopyran-4-carboxylic acid (1,1-dioxo-Atp) , the inhibitory activity increased significantly, achieving a
The Causality of Affinity Enhancement: Molecular modeling validated that the sulfone oxygens of the 1,1-dioxo-Atp ring protruded into the solvent-exposed binding interface, forming novel, high-affinity hydrogen bonds with the Leu120 and Lys109 residues of the Grb2-SH2 domain[2]. This demonstrates how isosteric replacement coupled with oxidation state tuning can exponentially increase target affinity.
Figure 1: Logical workflow of peptidomimetic optimization using 1,1-Dioxo-Atp for Grb2-SH2 targeting.
Validated Synthetic Methodologies
The synthesis of heterocyclic α,α-disubstituted amino acids is notoriously challenging due to the steric hindrance at the quaternary carbon center. The most reliable, self-validating approach is the Bucherer-Bergs reaction , which converts tetrahydrothiopyran-4-one into a spirohydantoin intermediate, followed by alkaline hydrolysis.
For the generation of the sulfone derivative, oxidation utilizing hydrogen peroxide (
Figure 2: Multigram synthetic workflow for Atp and its SPPS-ready sulfone derivatives.
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to verify reaction causality and completion.
Protocol A: Synthesis of 4-Amino-tetrahydrothiopyran-4-carboxylic acid (Atp)
-
Spirohydantoin Formation:
-
Suspend tetrahydrothiopyran-4-one (1.0 eq) in 50% aqueous ethanol.
-
Add ammonium carbonate (
, 3.0 eq) and potassium cyanide (KCN, 1.5 eq). Caution: Highly toxic, perform in a dedicated fume hood. -
Heat the mixture to 60°C for 12 hours.
-
IPC Check: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the ketone spot validates the quantitative conversion to the spirohydantoin.
-
Cool to 0°C, filter the precipitated hydantoin, and wash with cold water.
-
-
Alkaline Hydrolysis:
-
Transfer the hydantoin to a high-pressure reactor and suspend in 3M NaOH (10 eq).
-
Heat at 150°C for 24 hours. The extreme conditions are required to break the highly stable spiro-fused hydantoin ring.
-
Cool to room temperature and adjust the pH to 6.5 using concentrated HCl to precipitate the zwitterionic Atp.
-
IPC Check: LC-MS analysis must show a single peak at
.
-
Protocol B: Oxidation and Fmoc-Protection (SPPS-Ready 1,1-Dioxo-Atp)
-
Tungstic Acid-Catalyzed Oxidation[3]:
-
Dissolve Atp (1.0 eq) in a mixture of water and 50% aqueous NaOH (to ensure solubility of the amino acid).
-
Add tungstic acid (
, 0.05 eq) and heat the solution to 45°C. -
Slowly add 35%
(5.0 eq) while strictly maintaining the temperature between 40-45°C. Causality: Exceeding 50°C risks thermal degradation and runaway peroxide decomposition, while dropping below 40°C stalls the catalytic cycle. -
Stir for 5 hours.
-
IPC Check: LC-MS must confirm the mass shift from 162.2 to
. Absence of the 178.2 peak validates that no intermediate sulfoxide remains.
-
-
Fmoc Protection:
-
Dissolve the 1,1-dioxo-Atp in 10% aqueous
and cool to 0°C. -
Add a solution of Fmoc-OSu (1.2 eq) in dioxane dropwise.
-
Stir at room temperature for 12 hours, acidify to pH 2 with 1M HCl, and extract with ethyl acetate.
-
Final Validation: Verify the final SPPS building block via LC-MS (
) and NMR to ensure the Fmoc integration matches the aliphatic thiopyran protons.
-
Conclusion
Thiopyran-based non-natural amino acids represent a highly sophisticated tool for the modern medicinal chemist. By leveraging the Bucherer-Bergs synthesis and controlled oxidation states, researchers can systematically tune the conformational rigidity and electrostatic profile of peptidomimetics. The transition from Atp to 1,1-dioxo-Atp exemplifies how minor atomic substitutions—synthetically executed and analytically validated—can yield profound enhancements in target affinity and therapeutic viability.
References
-
Discovery of thioether-bridged cyclic pentapeptides binding to Grb2-SH2 domain with high affinity National Institutes of Health (PMC) URL:[Link][2]
-
Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks with Gamma-Spiro Conjunction ChemRxiv URL:[Link][3]
-
Synthetic Approaches to Heterocyclic α,α-Disubstituted Amino Acids Società Chimica Italiana (chim.it) URL:[Link]
Sources
Methyl 2-amino-2-(thian-4-yl)acetate: A Technical Guide to Synthesis and Application in Drug Discovery
Executive Summary
In modern medicinal chemistry, the incorporation of non-natural amino acids into small molecules and peptidomimetics is a primary strategy for enhancing metabolic stability, tuning lipophilicity, and exploring novel chemical space. Methyl 2-amino-2-(thian-4-yl)acetate (also known as thian-4-ylglycine methyl ester) represents a highly versatile building block. The thiane ring—a saturated six-membered heterocycle containing one sulfur atom[1]—acts as a unique bioisostere for cyclohexyl or tetrahydropyranyl groups. The polarizable thioether linkage provides distinct hydrogen-bonding characteristics and serves as a synthetic handle for late-stage oxidation, allowing researchers to fine-tune the physicochemical properties of drug candidates.
This whitepaper provides an in-depth technical analysis of the physicochemical profiling, stereoselective synthesis, and downstream applications of this critical building block.
Physicochemical & Structural Profiling
Understanding the baseline properties of Methyl 2-amino-2-(thian-4-yl)acetate is essential for predicting its behavior in biological systems and during synthetic manipulation. The thiane ring predominantly adopts a chair conformation, with the bulky amino acid moiety favoring the equatorial position to minimize 1,3-diaxial interactions.
Quantitative Chemical Data
Table 1: Physicochemical properties of Methyl 2-amino-2-(thian-4-yl)acetate.
| Property | Value |
| Chemical Name | Methyl 2-amino-2-(tetrahydro-2H-thiopyran-4-yl)acetate |
| Common Synonym | Thian-4-ylglycine methyl ester |
| Molecular Formula | C8H15NO2S |
| Molecular Weight | 189.28 g/mol |
| SMILES | COC(=O)C(N)C1CCSCC1 |
| H-Bond Donors | 1 (Primary Amine, -NH2) |
| H-Bond Acceptors | 3 (Ester Carbonyl, Ester Ether, Thioether) |
| Rotatable Bonds | 3 |
Strategic Synthetic Methodologies
The synthesis of enantiopure unnatural α-amino acids requires robust, stereocontrolled methodologies. The industry standard for this class of molecules is the Asymmetric Strecker Synthesis utilizing an N-sulfinyl auxiliary[2]. The most frequently utilized chiral auxiliary is tert-butanesulfinamide (Ellman's sulfinamide), which provides exceptional diastereocontrol during the cyanation of imines[2],[3].
A modified Strecker synthesis employing Ellman's sulfinamide in the presence of a Lewis acid (such as Ti(OEt)4 or Ti(Oi-Pr)4), followed by the addition of trimethylsilyl cyanide (TMSCN), is the most reliable method for installing the chiral amino acid moiety[4].
Fig 1: Asymmetric Strecker synthesis of thian-4-ylglycine methyl ester via Ellman's auxiliary.
Experimental Protocol: Asymmetric Synthesis Workflow
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each step includes specific analytical checkpoints to verify causality and reaction success.
Step 1: Imine Condensation
-
Procedure: To a solution of tetrahydrothiopyran-4-carboxaldehyde (1.0 eq) in anhydrous THF, add (R)-tert-butanesulfinamide (1.05 eq) and Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq). Stir at room temperature for 12 hours under an inert atmosphere. Quench with brine, filter through Celite to remove titanium salts, and concentrate the organic layer.
-
Causality & Logic: Ti(OEt)4 acts as both a Lewis acid to activate the aldehyde carbonyl and a highly effective water scavenger. This dual action drives the condensation equilibrium forward, preventing the hydrolysis of the moisture-sensitive sulfinamide[4].
-
Validation: Monitor by LC-MS. The disappearance of the aldehyde peak and the appearance of the sulfinyl imine mass[M+H]+ confirms completion.
Step 2: Diastereoselective Cyanation
-
Procedure: Dissolve the crude sulfinyl imine in anhydrous dichloromethane (DCM) and cool to -78 °C. Add Trimethylsilyl cyanide (TMSCN) (1.5 eq) followed by a catalytic amount of Tetrabutylammonium fluoride (TBAF) (0.1 eq). Stir for 4 hours, gradually warming to -20 °C. Quench with saturated aqueous NH4Cl and extract with DCM.
-
Causality & Logic: TMSCN is a safe, anhydrous cyanide source. TBAF generates a "naked" cyanide ion, which attacks the highly electrophilic sulfinyl imine. The bulky tert-butyl group of the sulfinamide auxiliary sterically blocks one face of the imine, forcing the cyanide to attack from the opposite face, thereby ensuring high diastereoselectivity[3].
-
Validation: Analyze the crude mixture via 1H NMR. The diastereomeric ratio (dr) can be determined by integrating the distinct tert-butyl signals of the major and minor diastereomers.
Step 3: Hydrolysis and Esterification
-
Procedure: Treat the isolated aminonitrile with 6M aqueous HCl and reflux for 12 hours to simultaneously hydrolyze the nitrile to a carboxylic acid and cleave the chiral sulfinyl auxiliary. Concentrate the mixture in vacuo. Suspend the resulting crude amino acid hydrochloride in anhydrous methanol, cool to 0 °C, and dropwise add Thionyl chloride (SOCl2) (2.0 eq). Reflux for 4 hours, then concentrate to yield Methyl (S)-2-amino-2-(thian-4-yl)acetate hydrochloride.
-
Causality & Logic: SOCl2 reacts with methanol to generate HCl and highly reactive methyl sulfite intermediates in situ, driving the quantitative esterification of the sterically hindered α-amino acid.
-
Validation: Use Chiral HPLC to confirm the enantiomeric excess (ee) of the final methyl ester.
Downstream Applications: Oxidation State Tuning
One of the most powerful applications of the thian-4-yl side chain in drug discovery is the ability to access multiple oxidation states. The thioether sulfur can be selectively oxidized to a sulfoxide or a sulfone.
This transformation is highly valuable in structure-activity relationship (SAR) campaigns. Oxidation drastically lowers the logP of the molecule, improving aqueous solubility, and introduces new hydrogen-bond acceptor vectors that can interact with polar residues in a target protein's binding pocket.
Fig 2: Oxidation pathways of the thiane ring to tune physicochemical properties and logP.
-
Sulfoxide Generation: Using 1.0 equivalent of mCPBA or NaIO4 yields the sulfoxide. Note that this creates a new chiral center at the sulfur atom, resulting in a mixture of equatorial and axial sulfoxides that can often be separated via chromatography.
-
Sulfone Generation: Using an excess of mCPBA (2.5+ equivalents) directly yields the 1,1-dioxide (sulfone), which is achiral at the sulfur atom and acts as a strong, directional hydrogen-bond acceptor.
References
- Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives. Nottingham ePrints.
- A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH.
- Synthesis and Applications of tert-Butanesulfinamide. ResearchGate.
- where to buy Thianes. Chemenu.
Sources
Structural and Metabolic Divergence of Chalcogen-Heterocycle Glycine Analogs: A Comparative Technical Guide
Topic: Difference between tetrahydrothiopyran and tetrahydropyran glycine analogs Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
In the optimization of peptidomimetics and small-molecule inhibitors—particularly for targets like the Glycine Transporter 1 (GlyT1)—the substitution of tetrahydropyran (THP) with tetrahydrothiopyran (THTP) represents a classic bioisosteric switch. While often treated as interchangeable hydrophobic spacers, these rings exhibit profound differences in electronic topography, metabolic liability, and conformational preference.
This guide dissects the critical differences between 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (THP-Gly) and 2-amino-2-(tetrahydro-2H-thiopyran-4-yl)acetic acid (THTP-Gly), providing actionable protocols for their synthesis and data-driven insights for their deployment in lead optimization.
Physicochemical & Structural Divergence
The replacement of the ether oxygen (THP) with a thioether sulfur (THTP) fundamentally alters the molecular recognition profile of the glycine analog. This is not merely a change in lipophilicity; it is a geometric and electronic reconfiguration.
Electronic and Geometric Parameters
The sulfur atom is significantly larger and more diffuse (soft nucleophile) compared to the hard, electronegative oxygen. This leads to distinct bond vectors that alter the spatial orientation of the
| Parameter | Tetrahydropyran (THP) | Tetrahydrothiopyran (THTP) | Impact on Drug Design |
| Heteroatom | Oxygen (Period 2) | Sulfur (Period 3) | S is a "softer" base; O is a hard H-bond acceptor. |
| C-X Bond Length | ~1.43 Å | ~1.82 Å | THTP ring is expanded; substituents at C4 are pushed further from the heteroatom. |
| C-X-C Bond Angle | ~111.5° | ~97-99° | THTP is more "puckered" (hyper-chair) compared to the flatter THP chair. |
| Lipophilicity ( | Baseline | +0.5 to +1.0 | THTP increases permeability but may decrease solubility. |
| H-Bonding | Strong Acceptor | Weak/Null Acceptor | THP can anchor water bridges; THTP relies on van der Waals forces. |
Conformational Anchoring
In 4-substituted glycine analogs, the ring adopts a chair conformation.
-
THP: The shorter C-O bonds create a compact chair. The lone pairs on oxygen are directionally specific H-bond acceptors.
-
THTP: The longer C-S bonds and sharper C-S-C angle result in a narrower, more elongated ring. This can induce a subtle shift in the vector of the carboxylic acid/amine pharmacophore, potentially clashing with tight binding pockets optimized for THP.
Synthetic Methodologies
The synthesis of these non-proteinogenic amino acids typically proceeds via the Bucherer-Bergs reaction starting from the corresponding cyclic ketone.
Critical Causality in Reagent Choice
-
Why Bucherer-Bergs? This method preferentially yields the thermodynamic product. For 4-substituted rings, it provides a robust route to the hydantoin intermediate.
-
The Sulfur Liability: When synthesizing the THTP analog, avoid catalytic hydrogenation (e.g., Pd/C) for any subsequent deprotection steps, as the thioether sulfur will poison the catalyst. Use acid/base hydrolysis or alternative reduction methods (e.g., Zn/AcOH).
Protocol: Synthesis of (Tetrahydro-2H-pyran-4-yl)glycine via Hydantoin
This protocol is self-validating: the formation of the hydantoin precipitate is the checkpoint before hydrolysis.
Step 1: Hydantoin Formation (Bucherer-Bergs) [1][2][3][4]
-
Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), (NH₄)₂CO₃ (3.0 eq), KCN (1.2 eq).
-
Solvent: Ethanol/Water (1:1 v/v).
-
Procedure:
-
Dissolve ketone in EtOH/H₂O.
-
Add (NH₄)₂CO₃ and stir for 15 min to saturate with ammonia.
-
Add KCN dropwise (Caution: HCN generation).
-
Heat to 60°C for 18–24 hours.
-
Validation: A white precipitate (spiro-hydantoin) forms.
-
Cool to 0°C, filter, and wash with cold water.
-
Step 2: Alkaline Hydrolysis to Amino Acid
-
Reagents: Ba(OH)₂·8H₂O (saturated aq. solution) or 6M NaOH.
-
Procedure:
-
Suspend hydantoin in base.
-
Reflux at 120°C (sealed tube preferred) for 24–48 hours.
-
Workup: Acidify to pH 6.0 with H₂SO₄ (if using Ba, this precipitates BaSO₄ which aids purification). Filter.
-
Concentrate filtrate to crystallize the amino acid.
-
Visualization: Synthetic Workflow
Caption: Comparative synthetic route. Note that THTP analogs require careful catalyst selection downstream due to sulfur poisoning.
Pharmacokinetics & Metabolic Fate (ADME)
The most significant divergence between THP and THTP lies in their metabolic stability. This is often the deciding factor in "Go/No-Go" decisions during lead optimization.
The Oxidative Divergence
-
THP (Oxygen): The ether oxygen is relatively inert. Metabolism occurs via CYP450-mediated C-hydroxylation at the
-carbon (C2/C6 positions), leading to ring opening or lactone formation. This is generally a slow process. -
THTP (Sulfur): The sulfur atom is a "metabolic magnet." It undergoes rapid S-oxidation by Flavin-containing Monooxygenases (FMOs) and CYP450s.
-
Stage 1: Formation of Sulfoxide (Chiral, increases polarity).
-
Stage 2: Oxidation to Sulfone (Achiral, highly polar, strong H-bond acceptor).
-
Strategic Implication
The sulfone metabolite (
Visualization: Metabolic Pathways
Caption: Metabolic divergence. THTP undergoes S-oxidation, drastically altering polarity (LogP) and potentially pharmacodynamics.
Case Study Application: GlyT1 Inhibitors
Glycine Transporter 1 (GlyT1) inhibitors (e.g., Bitopertin, Sarcosine analogs) utilize these rings to occupy a hydrophobic pocket adjacent to the amino acid binding site.
Structure-Activity Relationship (SAR)
-
THP Analogs: Often preferred for CNS indications due to balanced LogP (~1.5–2.5 range for the whole molecule) and metabolic stability. The oxygen atom can accept a hydrogen bond from the transporter backbone (e.g., Tyr or Ser residues).
-
THTP Analogs: Used to probe the size of the hydrophobic pocket. If the pocket is tight, THTP analogs lose potency due to the steric bulk of sulfur and the ring pucker. However, if the pocket contains a hydrophobic patch (e.g., Phe/Trp), the THTP analog may show higher affinity due to sulfur's superior van der Waals interactions.
Toxicity Profile
While THP is generally benign, THTP metabolites (sulfoxides) can occasionally act as haptens or reactive intermediates, though less commonly than thiophenes. The primary concern with THTP is the unpredictable shift in LogD upon oxidation in vivo, leading to loss of blood-brain barrier (BBB) permeability.
References
-
Bucherer-Bergs Reaction Mechanism & Applic
-
GlyT1 Inhibitors in Schizophrenia (Bitopertin/RG1678)
- Source: National Institutes of Health (NIH) / PubMed
- Context: Discussion of GlyT1 inhibition and the use of heterocyclic side chains.
-
URL:[Link]
-
Bioisosterism of Oxygen and Sulfur in Drug Design
-
Metabolic Oxid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
Application Note: Synthesis of Peptides Using Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
Introduction & Scope
Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate (henceforth referred to as Thp-Gly-OMe ) is a non-natural amino acid ester featuring a tetrahydrothiopyran ring at the
The incorporation of Thp-Gly into peptide backbones is a high-value strategy in drug discovery for:
-
Conformational Restriction: The bulky thiopyranyl side chain restricts
space, stabilizing specific secondary structures (often -turns or extended conformations). -
Metabolic Stability: The thioether ring is resistant to standard proteases, extending plasma half-life.
-
Lipophilicity Modulation: The sulfur atom alters the logP compared to its carbocyclic analog, influencing membrane permeability.
This guide details the conversion of the methyl ester precursor into a Solid-Phase Peptide Synthesis (SPPS) compatible building block (Fmoc-Thp-Gly-OH ) and provides optimized protocols for its oligomerization, focusing on preventing sulfur alkylation and managing steric hindrance.
Pre-Synthesis Considerations
Chemical Compatibility
-
Sulfur Sensitivity: The thioether moiety (
) is a soft nucleophile. During acidic cleavage in SPPS, it acts as a "scavenger" for carbocations (e.g., -butyl cations), leading to irreversible alkylation. Strict scavenger protocols are required. -
Steric Hindrance: The 4-substituted thiopyran ring creates significant steric bulk at the
-carbon. Standard coupling times (30 min) are often insufficient. -
Metal Poisoning: Avoid Pd/C hydrogenation steps if the sulfur is unprotected, as it will poison the catalyst.
Building Block Preparation
Most commercial sources supply the methyl ester (Thp-Gly-OMe). For SPPS, this must be converted to Fmoc-Thp-Gly-OH .
Workflow Diagram: Building Block Synthesis
Figure 1: Conversion of the methyl ester precursor to an SPPS-compatible acid.
Protocol A: Preparation of Fmoc-Thp-Gly-OH
Objective: Convert Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate to
Reagents
-
Thp-Gly-OMe (HCl salt)
-
Fmoc-OSu (
-(9-Fluorenylmethoxycarbonyloxy)succinimide) -
LiOH
H O (Lithium Hydroxide monohydrate) -
1,4-Dioxane, THF, Water, Ethyl Acetate (EtOAc), HCl (1M)
Step-by-Step Procedure
-
Fmoc Protection:
-
Dissolve Thp-Gly-OMe
HCl (10 mmol) in water/dioxane (1:1, 50 mL). -
Add NaHCO
(22 mmol) followed by Fmoc-OSu (11 mmol). -
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (
mL).[1] Wash organic layer with brine, dry over Na SO , and concentrate. -
Yield Check: Expect a white foam/solid (Fmoc-Thp-Gly-OMe).
-
-
Ester Hydrolysis:
-
Dissolve crude Fmoc-Thp-Gly-OMe in THF/Water (3:1, 40 mL).
-
Cool to 0°C. Add LiOH
H O (2.5 eq) dissolved in minimal water dropwise. -
Critical: Monitor hydrolysis closely (approx. 1–2 hours). Do not let the reaction sit overnight at high pH to avoid Fmoc degradation (dibenzofulvene formation).
-
Workup: Evaporate THF. Acidify aqueous residue carefully to pH 2 with 1M HCl at 0°C. The product usually precipitates.
-
Extract with EtOAc, dry, and recrystallize (Hexane/EtOAc) to obtain Fmoc-Thp-Gly-OH .
-
Protocol B: Solid Phase Peptide Synthesis (SPPS)
Objective: Incorporation of Fmoc-Thp-Gly-OH into a peptide sequence.
Resin Selection[2]
-
Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Reasoning: If Thp-Gly is at the C-terminus, 2-CTC minimizes diketopiperazine formation due to its steric bulk. It also allows cleavage of the protected peptide fragment if needed.
Coupling Conditions
Due to the steric bulk of the thiopyranyl ring, standard HBTU/DIC coupling is often inefficient.
| Parameter | Standard AA | Thp-Gly (Bulky) |
| Coupling Reagent | HBTU or DIC/HOBt | HATU or COMU |
| Base | DIPEA (2 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA |
| Equivalents | 3–5 eq | 2–3 eq (Conserve expensive material) |
| Time | 30–45 min | 2–4 hours (Double couple recommended) |
| Temperature | RT | RT (Avoid heating >50°C to prevent racemization) |
The SPPS Cycle (Fmoc Strategy)[3][4]
-
Deprotection: Treat resin with 20% Piperidine in DMF (
min). Wash DMF ( ). -
Activation:
-
Dissolve Fmoc-Thp-Gly-OH (3 eq) and HATU (2.9 eq) in dry DMF.
-
Add DIPEA (6 eq) immediately before adding to resin.
-
-
Coupling:
-
Add activated mixture to resin.[2] Shake for 2 hours.
-
Kaiser Test: Perform a Kaiser test. If blue (positive), recouple using HOAt/DIC.
-
-
Capping: Acetic anhydride/DIPEA/DMF to block unreacted amines.
Protocol C: Cleavage & Isolation (CRITICAL)
The "Scavenger Rule":
Upon cleavage with Trifluoroacetic acid (TFA), protecting groups (Boc, tBu, Trt) generate highly reactive carbocations. Without scavengers, these cations will attack the sulfur atom of Thp-Gly, forming irreversible alkylated byproducts (
Optimized Cleavage Cocktail (Reagent K modified)
| Component | Volume % | Function |
| TFA | 82.5% | Acidolysis of resin/PGs |
| Phenol | 5% | Scavenger |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Critical Sulfur Scavenger |
| EDT (1,2-Ethanedithiol) | 2.5% | Critical Sulfur Scavenger |
Note: If EDT is objectionable due to odor, DODT (3,6-Dioxa-1,8-octanedithiol) is a less odorous, highly effective alternative.
Procedure
-
Wash resin with DCM to remove DMF traces.
-
Add Cleavage Cocktail (10 mL per g resin).
-
Shake for 2–3 hours at RT.
-
Precipitate filtrate into cold Diethyl Ether (
C). -
Centrifuge, decant, and wash pellet
with cold ether. -
Lyophilize from Water/Acetonitrile (
TFA).
Analytical & Structural Validation
Workflow Diagram: Peptide QC & Analysis
Figure 2: Quality control workflow emphasizing mass spectral verification of sulfur integrity.
Mass Spectrometry Interpretation
-
Expected Mass: Calculate exact mass based on the Thp-Gly residue (Residue MW
171.2 Da). -
Common Adducts (Troubleshooting):
-
+56 Da: Indicates
-butyl alkylation of the sulfur (Insufficient scavenger). -
+16 Da: Indicates oxidation to Sulfoxide (
). -
+32 Da: Indicates oxidation to Sulfone (
).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Coupling Yield | Steric hindrance of Thp ring. | Use HATU/HOAt at RT for extended times (4h). Avoid heating (racemization risk). |
| Alkylated Product (+56 Da) | Increase EDT/DODT to 5–10% in cleavage cocktail. | |
| Oxidation (+16 Da) | Air oxidation or peroxides in solvents. | Degas all solvents with Argon/Nitrogen. Use fresh anhydrous DMF. |
| Racemization | Base-catalyzed proton abstraction at | Use Collidine (TMP) instead of DIPEA/NMM. Limit base exposure time. |
References
-
Convergent Synthesis of Thioether Containing Peptides. Molecules, 2020. Link
-
Extended Diethylglycine Homopeptides Formed by Desulfurization of Their Tetrahydrothiopyran Analogues. ResearchGate, 2014. (Describes Thp-Gly conformational properties). Link
-
Solid Phase Peptide Synthesis (SPPS) Explained. Bachem, 2023. Link
-
Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid. BenchChem, 2025.[2] (Analogous bulky amino acid coupling protocols). Link
-
Preparation of Fmoc-N-Me-AA-OH Using 2-CTC Resin. National Institutes of Health (PMC), 2023. Link
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Boc-Protection Strategies for Thiopyran Glycine Derivatives
Introduction & Scope
Unnatural amino acids, particularly sulfur-containing heterocycles like thiopyran glycine, are critical building blocks in the design of peptidomimetics, foldamers, and targeted therapeutics. To utilize these derivatives in solid-phase peptide synthesis (SPPS), orthogonal protection of the
However, the Boc-protection of thiopyran glycine presents unique synthetic challenges. The zwitterionic nature of the amino acid demands a carefully balanced biphasic solvent system[2]. Furthermore, the thioether moiety within the thiopyran ring is highly susceptible to unwanted oxidation, necessitating stringent environmental controls[3]. This application note details the mechanistic causality, quantitative optimization, and a self-validating protocol for the high-yield synthesis of Boc-protected thiopyran glycine.
Mechanistic Causality and Reaction Dynamics
The Zwitterion and pH Causality
In its native state, thiopyran glycine exists as a zwitterion. The
Mitigating Thioether Oxidation
A critical failure point in modifying thiopyran derivatives is the inadvertent oxidation of the ring sulfide to a sulfoxide or sulfone[6]. This is frequently caused by the use of ethereal solvents (like 1,4-dioxane or THF) that have accumulated peroxides over time. The causality of this side reaction dictates a strict preventative measure: the use of freshly distilled, peroxide-free solvents and conducting the reaction under an inert argon atmosphere[3].
Quantitative Optimization of Reaction Conditions
The choice of base and solvent profoundly impacts both the yield and the chemoselectivity (minimization of sulfoxide impurities) of the reaction. The data below summarizes the optimization parameters derived from standard amino acid protection protocols[7].
| Base (Equivalents) | Solvent System | Time (h) | Yield (%) | Sulfoxide Impurity (%) | Mechanistic Observation |
| Dioxane/Water (1:1) | 12 | 85 | < 2.0 | Rapid deprotonation; requires strict pH monitoring to prevent | |
| Dioxane/Water (1:1) | 18 | 92 | < 1.0 | Milder basicity acts as a buffer, minimizing reagent degradation and oxidation. | |
| MeOH/Water (2:1) | 24 | 78 | ~ 5.0 | Slower reaction kinetics; prolonged exposure increases ambient oxidation risk. | |
| DIPEA (2.0 eq) | THF/Water (1:1) | 16 | 88 | < 2.0 | Viable alternative if peroxide-free dioxane is unavailable; slightly lower solubility. |
Self-Validating Experimental Protocol
This protocol utilizes
Step 1: Reagent Preparation and Validation
-
Action : Test 1,4-dioxane for peroxides using KI/starch indicator paper.
-
Validation : A lack of blue/black color confirms the solvent is peroxide-free. If positive, pass the solvent through a column of activated basic alumina.
-
Action : Dissolve thiopyran glycine (10 mmol) in 20 mL of HPLC-grade water in a round-bottom flask.
Step 2: pH-Controlled Nucleophilic Activation
-
Action : Add
(20 mmol, 2.0 eq) to the aqueous solution. Stir until completely dissolved. -
Validation : Spot the solution on pH paper. The pH must read between 9.5 and 10.0 to ensure amine deprotonation[4].
-
Action : Add 20 mL of peroxide-free 1,4-dioxane. Purge the flask with Argon for 5 minutes.
-
Action : Cool the mixture to 0 °C using an ice bath.
Step 3:
-
Action : Dissolve
(11 mmol, 1.1 eq) in 5 mL of dioxane and add dropwise over 15 minutes. -
Action : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours under Argon.
-
Validation : Perform TLC (Eluent: EtOAc/Hexane 1:1, visualized with Ninhydrin). The disappearance of the baseline amine spot (which turns purple with ninhydrin) confirms reaction completion.
Step 4: Chemoselective Workup and Isolation
-
Action : Concentrate the mixture under reduced pressure (at 30 °C to prevent thermal degradation) to remove the dioxane.
-
Action : Wash the remaining aqueous layer with Hexane (
mL) to extract unreacted and tert-butanol. -
Validation : The target product remains in the aqueous layer as the water-soluble sodium salt.
-
Action : Cool the aqueous layer to 0 °C. Carefully acidify to pH 2.5 using 1M
(aq). -
Causality :
is preferred over to prevent localized high-acidity spikes that could prematurely cleave the Boc group[8]. -
Action : Extract the protonated Boc-thiopyran glycine with EtOAc (
mL). -
Validation : Spot the post-extraction aqueous layer on TLC and stain with iodine/ninhydrin. A blank result validates complete extraction.
-
Action : Wash the combined EtOAc layers with brine, dry over anhydrous
, filter, and evaporate to yield the pure product as a white solid.
Process Visualization
Workflow for the chemoselective Boc-protection of thiopyran glycine.
References
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. URL: [Link]
-
Fisher Scientific. "Amine Protection / Deprotection." Fisher Scientific UK. URL: [Link]
-
Wiley-VCH. "Protection Reactions." Wiley-VCH. URL: [Link]
-
PLOS One. "Synthesis of Triamino Acid Building Blocks with Different Lipophilicities." PLOS One, 2015. URL: [Link]
-
Chemical Reviews. "Amino Acid-Protecting Groups." ACS Publications, 2009. URL: [Link]
-
NIH PMC. "Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences." PMC, 2021. URL: [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Lab Reporter [fishersci.co.uk]
- 3. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Synthesis of Triamino Acid Building Blocks with Different Lipophilicities | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Incorporation of Tetrahydrothiopyran Scaffolds into Peptidomimetics
Introduction: The "Sulfur-Logic" in Peptidomimetics
In the rational design of peptidomimetics, the restriction of conformational flexibility is paramount to increasing receptor affinity and metabolic stability. While proline and piperidine scaffolds are standard tools for inducing
Unlike carbon or oxygen analogues, the sulfur atom in the thiane ring allows for post-synthetic modification. It can exist in three distinct electronic states—sulfide (lipophilic), sulfoxide (chiral, polar), and sulfone (strong H-bond acceptor)—without altering the carbon skeleton. This application note details the methodology for synthesizing tetrahydrothiopyran amino acids (ThiAA), incorporating them via Fmoc-Solid Phase Peptide Synthesis (SPPS), and executing on-resin oxidation to tune physicochemical properties.
Key Advantages of ThiAA Scaffolds
-
Bioisosterism: Mimics the spatial volume of phenylalanine or leucine but with restricted rotatable bonds.
-
The Gauche Effect: The C–S bonds induce specific ring puckering preferences (chair vs. twist-boat) distinct from cyclohexane, influencing the secondary structure of the peptide backbone.
-
Oxidative Switch: Post-synthesis oxidation converts a hydrophobic residue into a polar, hydrogen-bonding pharmacophore.
Rational Design & Structural Properties
The selection of a thiane scaffold should be driven by the desired secondary structure and polarity profile.
Comparative Physicochemical Profile
| Property | Proline (Natural) | 4-Amino-tetrahydropyran (O-analog) | 4-Amino-tetrahydrothiopyran (S-analog) | Thiane-1,1-dioxide (Sulfone) |
| Ring Size | 5-membered | 6-membered | 6-membered | 6-membered |
| H-Bond Potential | None (Backbone only) | Ether O (Weak Acceptor) | Thioether S (Weak Acceptor) | Sulfone O (Strong Acceptor) |
| Electronic Nature | Neutral | Polar | Lipophilic/Soft Nucleophile | Polar/Electron Withdrawing |
| ClogP (approx) | -2.5 | -1.8 | 0.5 | -1.5 |
| Primary Utility | Turn inducer | Solubilizing constraint | Hydrophobic constraint | Polar constraint |
Decision Logic for Scaffold Selection
Figure 1: Decision matrix for selecting thiane scaffolds based on medicinal chemistry requirements.
Experimental Protocols
Protocol A: Synthesis of Fmoc-4-Amino-tetrahydrothiopyran-4-carboxylic Acid (Fmoc-ThiAA)
Objective: Synthesize the protected amino acid scaffold suitable for SPPS from commercially available tetrahydrothiopyran-4-one.
Mechanism: Bucherer-Bergs reaction followed by hydrolysis and Fmoc protection.
Reagents:
-
Tetrahydrothiopyran-4-one[1]
-
Ammonium carbonate (
) -
Potassium cyanide (KCN) - Warning: High Toxicity
-
Sodium Hydroxide (NaOH)
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)
Step-by-Step Procedure:
-
Hydantoin Formation (Bucherer-Bergs):
-
Dissolve tetrahydrothiopyran-4-one (10 mmol) in 50% EtOH/Water (50 mL).
-
Add
(30 mmol) and KCN (15 mmol). -
Heat to 60°C for 12 hours. A white precipitate (spiro-hydantoin) will form.
-
Cool to 0°C, filter the solid, and wash with cold water.[2]
-
Yield expectation: >80%.
-
-
Hydrolysis to Amino Acid:
-
Suspend the spiro-hydantoin in 3M NaOH (20 mL).
-
Reflux at 100°C for 24 hours (sealed pressure tube recommended to prevent sulfur smell leakage).
-
Cool to room temperature and neutralize to pH 7.0 with HCl.
-
Concentrate in vacuo to obtain the crude amino acid salt.
-
-
Fmoc Protection:
-
Dissolve the crude amino acid in 10%
(aq). -
Add Dioxane (1:1 v/v relative to aqueous layer).
-
Add Fmoc-OSu (1.1 equiv) dropwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate (3x).
-
Dry over
and purify via flash chromatography (Hexane/EtOAc).
-
Protocol B: Fmoc-SPPS Incorporation & Handling
Challenge: The sulfur atom is a "soft" nucleophile and can poison palladium catalysts (if Pd-deprotection is used later) or undergo unwanted alkylation during cleavage.
Solid Phase Workflow:
-
Resin Selection: Use 2-Chlorotrityl chloride resin (low loading, ~0.4 mmol/g) to prevent aggregation due to the bulky scaffold.
-
Coupling (The "Difficult" Step):
-
Since 4-amino-tetrahydrothiopyran-4-carboxylic acid is a tetrasubstituted carbon (
, -disubstituted), steric hindrance is significant. -
Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt to boost reactivity.
-
Conditions: 3 equiv Fmoc-ThiAA, 2.9 equiv HATU, 6 equiv DIPEA in DMF.
-
Time: Double coupling (2 x 2 hours) is mandatory.
-
Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary/sterically hindered amines) to ensure coupling completion.
-
-
Deprotection: Standard 20% Piperidine in DMF.
-
Cleavage Cocktail (Critical):
-
Standard cleavage (95% TFA) generates tert-butyl cations from protecting groups. These will alkylate the thiane sulfur (S-alkylation) irreversibly.
-
Required Scavengers: Use Reagent K or a high-thiol cocktail.
-
Recipe: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (Ethanedithiol) (2.5%).[3]
-
Note: EDT is the critical scavenger here to protect the ring sulfur.
-
Protocol C: On-Resin Oxidative Tuning (Sulfide Sulfone)
Objective: Convert the lipophilic thiane ring into a hydrophilic sulfone moiety before cleavage from the resin.
Logic: Oxidizing on-resin prevents solubility issues often encountered with free sulfone peptides.
Procedure:
-
Complete the peptide assembly (keep N-terminal Fmoc on).
-
Oxidation Step:
-
Wash resin with DCM (3x).
-
Suspend resin in DCM.
-
Add m-CPBA (meta-Chloroperoxybenzoic acid, 2 equiv for sulfoxide, 5 equiv for sulfone).
-
Shake at room temperature for 2 hours.
-
Alternative (Greener): Use Oxone® in DMF/Water (1:1) for 4 hours.
-
-
Wash: Extensive washing with DMF and DCM is required to remove oxidant traces.
-
Cleavage: Proceed with standard cleavage (Protocol B). Note: Sulfones are stable to TFA.
Workflow Visualization
Figure 2: Integrated workflow for Thiane incorporation and optional oxidative tuning.
References
-
National Center for Biotechnology Information (NCBI). (2017). Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. [Link] (Mechanistic grounding for sulfur oxidation sensitivity and antioxidant properties).[4]
- Google Patents. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound (US20080306287A1). (Analogous synthetic route via Bucherer-Bergs reaction for 6-membered heterocycles).
Sources
Application Notes and Protocols for Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate: A Guide to Solvent Compatibility
Abstract
This technical guide provides a comprehensive analysis of the solvent compatibility of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate, a key intermediate in contemporary drug discovery and development. By examining the structural and electronic characteristics of the molecule—specifically the amino ester and tetrahydrothiopyran moieties—we deduce a reasoned solubility profile. This guide offers a detailed, step-by-step experimental protocol for researchers to empirically determine the precise solubility in a range of common laboratory solvents. Furthermore, this document includes predictive solubility data, a workflow for systematic solvent screening, and best practices for handling and storage to ensure the long-term stability of the compound.
Introduction: The Imperative of Solvent Selection
The selection of an appropriate solvent system is a critical, yet often underestimated, parameter in the successful application of pharmaceutical intermediates. For a molecule such as Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate, solvent compatibility directly influences reaction kinetics, purification efficiency, crystal morphology, and ultimately, the purity and yield of the final active pharmaceutical ingredient (API). An ill-suited solvent can lead to poor solubility, unwanted side reactions, or degradation, thereby compromising the integrity of the synthetic pathway.
This guide is designed for researchers, scientists, and drug development professionals, providing both predictive insights and actionable protocols to navigate the complexities of solvent selection for this specific compound. Our approach is grounded in the fundamental principles of "like dissolves like," augmented by empirical data from analogous structures and a robust methodology for experimental verification.
Molecular Architecture and Predicted Solubility
The solvent compatibility of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate is governed by its distinct functional groups: the primary amine, the methyl ester, and the tetrahydrothiopyran ring.
-
Amino Group (-NH₂): The primary amine introduces a polar, protic site capable of hydrogen bonding. This functionality suggests solubility in protic solvents like water and alcohols, particularly under acidic conditions where the formation of an ammonium salt enhances aqueous solubility.
-
Methyl Ester (-COOCH₃): The ester group contributes polarity and is a hydrogen bond acceptor. This feature promotes solubility in a range of polar aprotic and protic solvents.
-
Tetrahydrothiopyran Ring: This saturated heterocyclic moiety is largely nonpolar and lipophilic, contributing to solubility in less polar organic solvents. The sulfur atom, while less electronegative than oxygen, can participate in weak polar interactions.
The interplay of these groups results in a molecule with moderate overall polarity. It is anticipated to exhibit good solubility in polar protic and aprotic solvents, with limited solubility in highly nonpolar solvents.
Predicted Solubility Profile
The following table summarizes the predicted solubility of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate in a variety of common laboratory solvents, based on structural analysis and data from analogous compounds. This table should be used as a preliminary guide, with experimental verification being essential.
| Solvent | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Water | Sparingly Soluble (pH dependent) | The nonpolar backbone limits solubility, but the amino group can be protonated in acidic conditions to form a soluble salt. |
| Methanol | Soluble | The polarity and hydrogen bonding capabilities of methanol are well-suited to dissolve the amino ester functionality. |
| Ethanol | Soluble | Similar to methanol, ethanol should effectively solvate the molecule. |
| Isopropanol | Moderately Soluble | The increased nonpolar character of isopropanol may slightly reduce solubility compared to methanol and ethanol. |
| Polar Aprotic Solvents | ||
| Dimethylformamide (DMF) | Very Soluble | The high polarity of DMF makes it an excellent solvent for a wide range of organic molecules, including those with polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Similar to DMF, DMSO is a highly polar solvent capable of dissolving a broad spectrum of compounds. |
| Acetonitrile | Soluble | Acetonitrile's polarity is sufficient to dissolve the compound. |
| Tetrahydrofuran (THF) | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall moderate polarity should facilitate dissolution. |
| Ethyl Acetate | Moderately Soluble | The ester functionality of ethyl acetate aligns with the ester in the target molecule, but its lower polarity may limit high concentrations. |
| Dichloromethane (DCM) | Moderately Soluble | DCM is a versatile solvent that can dissolve moderately polar compounds. |
| Nonpolar Solvents | ||
| Toluene | Sparingly Soluble | The nonpolar nature of toluene is not ideal for the polar amino ester group. |
| Hexanes/Heptane | Insoluble | These highly nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocol for Solubility Determination
The following protocol details a robust "shake-flask" method for the empirical determination of solubility. This method is considered a gold standard for generating reliable solubility data.[1]
Materials and Equipment
-
Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The overall workflow for determining the solubility is depicted in the following diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate to a tared glass vial. The excess solid is crucial to ensure that the resulting solution is saturated.
-
Record the mass of the compound.
-
Add a precise volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration in the supernatant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of dilutions of the filtered supernatant.
-
Analyze the diluted samples using a validated HPLC method. A calibration curve must be generated using standard solutions of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate of known concentrations.
-
Calculate the concentration of the compound in the original saturated solution based on the calibration curve.
-
Data Presentation
The solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| [Solvent 1] | [Temp 1] | [Value] | [Value] |
| [Solvent 1] | [Temp 2] | [Value] | [Value] |
| [Solvent 2] | [Temp 1] | [Value] | [Value] |
| ... | ... | ... | ... |
Solvent Compatibility in Common Applications
Reaction Solvent
The choice of solvent for reactions involving Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate will depend on the specific transformation.
-
N-Acylation/Sulfonylation: Polar aprotic solvents such as DCM, THF, or ethyl acetate are often suitable. The use of a non-nucleophilic base is recommended to prevent side reactions.
-
Ester Hydrolysis: A mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF is typically employed, often with an acid or base catalyst.
Purification
-
Crystallization: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A combination of a "good" solvent (e.g., methanol, ethanol) and an "anti-solvent" (e.g., water, hexanes) can be effective for inducing crystallization.
-
Chromatography: For normal-phase silica gel chromatography, a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the mobile phase can be adjusted to achieve optimal separation. For reverse-phase chromatography, mixtures of water and acetonitrile or methanol are standard.
Storage
For long-term storage, it is advisable to store Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate as a solid in a cool, dry, and dark place. If a stock solution is required, a stable, non-reactive, and relatively non-volatile solvent such as DMSO or DMF should be considered. Solutions in protic solvents like methanol may be susceptible to slow ester hydrolysis or transesterification over extended periods, especially in the presence of trace acid or base.
Safety Considerations
When handling any organic solvent, it is imperative to adhere to standard laboratory safety protocols.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent to be aware of its specific hazards.
-
Store flammable solvents in appropriate safety cabinets.
Conclusion
The solvent compatibility of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate is a multifaceted parameter that is crucial for its effective use in research and development. This guide provides a foundational understanding based on the molecule's chemical structure and offers a detailed protocol for its empirical determination. By systematically evaluating solvent compatibility, researchers can optimize reaction conditions, enhance purification efficiency, and ensure the stability and integrity of this valuable pharmaceutical intermediate.
References
Sources
Precision Chiral Resolution of Thiopyran Glycine Esters: Biocatalytic and Chromatographic Protocols
Executive Summary & Strategic Rationale
Thiopyran-based non-natural amino acids, specifically (tetrahydro-2H-thiopyran-4-yl)glycine esters , are critical scaffolds in the development of conformationally restricted peptide mimetics and novel antibiotics. The bulky thiopyran ring imposes specific steric constraints that enhance metabolic stability and receptor selectivity compared to their aliphatic analogs.
However, the sulfur atom in the thiopyran ring presents a unique challenge: it frequently acts as a catalyst poison in transition-metal-catalyzed asymmetric hydrogenations. Consequently, post-synthetic chiral resolution remains the most robust route to enantiopurity.
This Application Note details two validated workflows for resolving racemic thiopyran glycine esters:
-
Enzymatic Kinetic Resolution (EKR): A scalable, high-atom-economy method utilizing immobilized lipases for gram-to-kilogram synthesis.
-
Preparative Chiral HPLC: A rapid method for analytical validation and milligram-scale isolation utilizing polysaccharide-based stationary phases.
Critical Analysis of the Substrate
The target substrate for these protocols is rac-Methyl (tetrahydro-2H-thiopyran-4-yl)glycinate .
-
Stereocenter:
-Carbon (C2). -
Challenge: The flexible thioether ring can adopt chair/boat conformers that interfere with rigid chiral selectors.
-
Solution: We utilize the "Remote Steric Bulk" effect. The thiopyran ring at the C4 position provides sufficient steric differentiation from the hydrogen atom at the
-center, allowing lipases to discriminate between enantiomers effectively.
Protocol A: Enzymatic Kinetic Resolution (EKR)
Objective: Isolate L-thiopyran glycine (via hydrolysis) and D-thiopyran glycine ester (unreacted) from the racemate.
Mechanistic Insight
We employ Candida antarctica Lipase B (CAL-B) . This serine hydrolase operates via a catalytic triad (Ser-His-Asp). The L-enantiomer of the amino ester fits into the enzyme's oxyanion hole, facilitating nucleophilic attack by water. The D-enantiomer is sterically precluded from the active site by the thiopyran ring, remaining as the unhydrolyzed ester.
Materials
-
Substrate: rac-Methyl (tetrahydro-2H-thiopyran-4-yl)glycinate (10 g).
-
Biocatalyst: Novozym 435 (Immobilized CAL-B), >10,000 PLU/g.
-
Solvent: Methyl tert-butyl ether (MTBE) / Phosphate Buffer (0.1 M, pH 7.5) biphasic system.
-
Equipment: Orbital shaker (thermostated), pH stat titrator.
Step-by-Step Methodology
-
Preparation: Dissolve 10 g of racemic ester in 100 mL MTBE. Add 100 mL of 0.1 M Phosphate Buffer (pH 7.5).
-
Initiation: Add 500 mg (5 wt%) of Novozym 435.
-
Incubation: Agitate at 250 rpm at 30°C.
-
Note: Do not exceed 40°C; thermal agitation can cause leaching of the enzyme from the acrylic resin support.
-
-
pH Maintenance: The hydrolysis releases acid, dropping the pH. Use a pH stat to automatically add 1.0 M NaOH to maintain pH 7.5.
-
Endpoint: Stop reaction when NaOH consumption corresponds to 50% conversion (theoretical yield).
-
-
Workup:
-
Filter off the immobilized enzyme (can be recycled 3-5 times).
-
Separate phases.[1]
-
Aqueous Phase: Contains the L-Amino Acid. Acidify to pH 5.5 (isoelectric point) and precipitate with acetone/ethanol to isolate pure L-(tetrahydro-2H-thiopyran-4-yl)glycine.
-
Organic Phase: Contains the D-Amino Ester. Dry over MgSO4 and concentrate.
-
EKR Workflow Diagram
Figure 1: Biocatalytic resolution workflow separating L-acid (aqueous) and D-ester (organic).
Protocol B: Preparative Chiral HPLC
Objective: Analytical determination of Enantiomeric Excess (ee) and rapid isolation of high-purity standards (>99.9% ee).
Column Selection Strategy
Thiopyran rings are electron-rich. We utilize Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) stationary phases. The
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose backbone offers helical cavity suitable for amino esters. |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | High alkane content maximizes hydrogen bonding interactions with the CSP. |
| Additive | 0.1% Diethylamine (DEA) | Critical: Suppresses ionization of the primary amine, preventing peak tailing. |
| Flow Rate | 1.0 mL/min | Optimized for mass transfer kinetics. |
| Detection | UV @ 210 nm | Detects the carbonyl and sulfur chromophores. |
| Temperature | 25°C | Lower temperatures generally increase resolution ( |
Troubleshooting & Optimization
-
Issue: Peak Tailing.
-
Cause: Interaction of the free amine with residual silanols on the silica support.
-
Fix: Increase DEA concentration to 0.2% or switch to a "coated" phase (Chiralpak IA) which is more robust.
-
-
Issue: Low Solubility.
-
Cause: Thiopyran glycine esters can be poorly soluble in Hexane.
-
Fix: Add 5-10% Dichloromethane (DCM) to the mobile phase. Warning: Only use DCM with immobilized columns (e.g., Chiralpak IA/IC), not coated columns (AD/OD), or the phase will strip.
-
HPLC Decision Logic
Figure 2: Decision tree for column and mobile phase selection based on solubility.
Comparative Data Summary
The following table summarizes typical performance metrics for the resolution of methyl (tetrahydro-2H-thiopyran-4-yl)glycinate.
| Method | Yield (Single Enantiomer) | Enantiomeric Excess (ee) | Throughput | Cost/Gram |
| Enzymatic (CAL-B) | 42-45% (Theoretical Max 50%) | >98% (Recrystallization -> >99%) | High ( kg/day ) | Low |
| Chiral HPLC (Prep) | 48-49% | >99.9% | Low ( g/day ) | High |
| Diastereomeric Salt | Variable (30-40%) | 90-95% | Medium | Medium |
References
-
Enzymatic Resolution of Cyclic Amino Esters
-
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids. Tetrahedron, 62(25), 5831-5854. Link - Context: Establishes the efficacy of CAL-B for hindered cyclic amino esters similar to the thiopyran scaffold.
-
-
Thiopyran Synthesis & Utility
-
Chiral HPLC of Amino Acids
-
Ilisz, I., et al. (2008). HPLC separation of amino acid enantiomers on macrocyclic antibiotic-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15. Link
- Context: Validates the use of specific stationary phases for zwitterionic and esterified amino acid deriv
-
-
Immobilized Lipase Protocols
Sources
Troubleshooting & Optimization
Preventing sulfur oxidation in thiopyran amino acid synthesis
Topic: Preventing Sulfur Oxidation (S-Oxidation)
Introduction: The S-Oxidation Challenge
Welcome to the Technical Support Center. You are likely here because your thiopyran-based amino acid synthesis has yielded a product with a mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone) , or you are seeing complex diastereomeric splitting in your HPLC traces.
Thiopyran amino acids (analogs of methionine/cysteine with a cyclic sulfide moiety) possess a nucleophilic sulfur atom. The Highest Occupied Molecular Orbital (HOMO) of this sulfur lone pair is energetically accessible, making it highly susceptible to attack by electrophilic oxygen species (ROS), atmospheric oxygen, and carbocations generated during acidolytic cleavage.
This guide provides field-proven protocols to prevent , detect , and reverse S-oxidation.
Module 1: Prevention & Environment Control
The "Peroxide Effect" in Solvents
Ether-based solvents (THF, Dioxane, Diethyl Ether) and even aged alcohols often contain peroxides. These are the primary silent killers of thiopyran rings.
Protocol: Solvent Peroxide Test Before dissolving your thiopyran building block, perform this rapid test:
-
Mix 1 mL of solvent with 1 mL of 10% KI (aqueous) and a drop of starch solution.
-
Blue color = Peroxides present. DO NOT USE.
-
Action: Use fresh, anhydrous solvents packed under Argon/Nitrogen.
Inert Atmosphere Workflow
Thiopyran sulfur is sensitive to atmospheric oxygen, especially in solution or when absorbed on solid-phase resins.
Diagram: Inert Gas Manifold Setup The following workflow illustrates the required inert handling system to minimize atmospheric contact.
Caption: Figure 1. Standard Schlenk line setup required for handling thiopyran intermediates. Positive pressure must be maintained.
Module 2: Synthesis & Cleavage (The Danger Zone)
The Carbocation Trap
During acidolytic cleavage (e.g., removing Boc/Trt/tBu groups), the protecting groups leave as carbocations (
Scavenger Cocktails
You must use a "Scavenger Cocktail" rather than neat TFA. The sulfur-based scavengers act as "sacrificial nucleophiles."
Table 1: Recommended Cleavage Cocktails for Thiopyran Amino Acids
| Cocktail Name | Composition (v/v) | Application | Mechanism |
| Reagent K (Gold Standard) | TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) | High-risk peptides & thiopyrans. | Thioanisole/EDT trap cations; Phenol traps radicals. |
| Reagent B | TFA (88%) / Phenol (5%) / Water (5%) / TIPS (2%) | Moderate risk.[1] | TIPS (Triisopropylsilane) reduces carbocations to alkanes. |
| Low-Odor Mix | TFA (90%) / TIS (5%) / Water (5%) | Labs prohibiting thiols (EDT). | Less effective for S-oxidation but avoids stench.[1] |
Expert Insight: Reagent K is mandatory if you observe S-alkylation or oxidation. The Ethanedithiol (EDT) keeps the sulfur in the reduced state.
Diagram: Scavenger Mechanism Understanding why you add Thioanisole.
Caption: Figure 2. Kinetic competition: Scavengers must react with carbocations faster than the thiopyran sulfur does.
Module 3: Recovery (Reducing the Sulfoxide)
If you detect the M+16 peak (Sulfoxide), all is not lost. The oxidation is reversible using specific reducing agents that tolerate the amino acid backbone.
Protocol: Ammonium Iodide / DMS Reduction
This is the most reliable method for reducing S-oxides back to sulfides in peptides or amino acids.
Reagents:
Step-by-Step:
-
Dissolve the oxidized crude product in TFA (approx. 10 mg/mL).
-
Add DMS (10-20 equivalents).
-
Add
(5-10 equivalents). The solution may turn reddish-brown due to iodine liberation. -
Stir at 0°C for 30 minutes , then allow to warm to Room Temperature for 30 minutes .
-
Quench: Pour into cold ether (if precipitating) or dilute with water and lyophilize.
-
Purify: Add Ascorbic Acid (Vitamin C) to the HPLC buffer during purification to prevent re-oxidation and quench residual Iodine.
Mechanism: The reaction proceeds via an iodosulfonium intermediate, which is reduced by the iodide ion, releasing
and DMS-Oxide.
Troubleshooting & FAQ
Q1: My HPLC shows two peaks with the same Mass (M+16). What is this? A: This is the Sulfoxide diastereomer pair . Unlike Methionine (linear), the thiopyran ring is rigid. When the sulfur oxidizes, the oxygen can add cis or trans relative to other substituents on the ring. You will see two distinct peaks.
Q2: Can I use DTT (Dithiothreitol) during cleavage? A: Yes, but with caution. DTT is a great reducing agent, but in high concentrations in TFA, it can sometimes form adducts. EDT (Ethanedithiol) is generally preferred for the cleavage cocktail (Reagent K), while DTT is better for keeping the product reduced after purification in aqueous buffers.
Q3: The cleavage cocktail turned dark orange/red. Is my product ruined? A: Not necessarily. This color often indicates the formation of carbocation-phenol complexes or liberated iodine (if using iodide reagents). Perform the ether precipitation step; if the pellet is white/off-white, the color was likely in the supernatant.
Q4: I am using Fmoc chemistry. When does the oxidation happen? A: It usually happens during Piperidine deprotection (if solvents have peroxides) or Final Cleavage (TFA). Piperidine can form radicals that promote oxidation. Tip: Add 0.1 M HOBt to your piperidine deprotection solution to suppress aspartimide formation and radical side reactions.
References
-
Methionine Oxidation & Prevention in Peptide Synthesis Title: "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection" Source: ACS Omega (2023) URL:[Link]
-
Reduction of Sulfoxides Title: "Reduction of Sulfoxides - Organic Chemistry Portal" (Compilation of methods including NH4I/DMS) Source: Organic Chemistry Portal URL:[Link]
-
General Sulfur Amino Acid Stability Title: "Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine" Source:[3][4] BioMed Research International (via NCBI) URL:[Link]
Sources
Technical Support Center: Hydrolysis of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the hydrolysis of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges. Our guidance is grounded in established chemical principles and practical, field-proven insights.
Reaction Overview: The Chemistry of α-Amino Ester Hydrolysis
The hydrolysis of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate is a saponification reaction, a fundamental process in organic chemistry where an ester is cleaved by a nucleophilic attack from a hydroxide ion (or other base) to yield a carboxylate salt and an alcohol.[1][2][3] In this specific case, the goal is to convert the methyl ester into the corresponding carboxylic acid, 2-Amino-2-(4-tetrahydrothiopyranyl)acetic acid, a valuable building block in medicinal chemistry.
The reaction is not without its challenges. The substrate contains a stereocenter at the α-carbon, which is susceptible to racemization under basic conditions.[4][5][6][7][8] Furthermore, the bulky tetrahydrothiopyranyl group can introduce steric hindrance, potentially slowing the reaction rate compared to simpler esters.[9][10] Therefore, careful optimization of the reaction conditions is critical for achieving high yield and preserving stereochemical integrity.
Caption: Base-catalyzed hydrolysis (saponification) pathway and potential side reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment in a question-and-answer format.
Q1: My reaction is not going to completion; I still see significant starting material after the recommended reaction time. What should I do?
Answer: Incomplete conversion is a common issue, often stemming from insufficient reaction drive or steric hindrance. Here are the potential causes and solutions:
-
Cause 1: Insufficient Base: The hydrolysis consumes one equivalent of base. Using a stoichiometric amount may not be enough to drive the reaction to completion, especially if there are acidic impurities or if the base is not fully active.
-
Solution: Increase the equivalents of base. Start with 1.5-2.0 equivalents of lithium hydroxide (LiOH). LiOH is often preferred over NaOH or KOH for sensitive substrates as it can lead to cleaner reactions with fewer side products.[11]
-
-
Cause 2: Low Temperature: While lower temperatures are used to prevent racemization, they also slow down the rate of hydrolysis.[12] The bulky tetrahydrothiopyranyl substituent may require more thermal energy for the reaction to proceed efficiently.
-
Solution: If you are running the reaction at 0°C, try letting it warm to room temperature. If at room temperature, consider gentle heating to 35-40°C. Monitor the reaction closely for the formation of byproducts by TLC or HPLC.
-
-
Cause 3: Inadequate Solvent System: The reaction requires a solvent system that can dissolve both the organic ester and the aqueous base. Poor solubility of either component will hinder the reaction.
-
Solution: A mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 or 2:1 v/v) is a standard choice that effectively solubilizes both reactants.[11] If solubility is still an issue, a co-solvent like methanol might be added, but be aware that this can introduce competitive transesterification, although unlikely to be a major issue in hydrolysis.
-
-
Cause 4: Steric Hindrance: The substrate is sterically hindered, which slows the approach of the hydroxide nucleophile.[9][10][13]
-
Solution: This is an inherent property of the molecule. The primary solution is to extend the reaction time. Monitor the reaction every few hours. Some sterically hindered esters may require overnight or even 24-48 hours to reach full conversion.
-
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Incomplete Conversion | Insufficient Base, Low Temperature, Poor Solubility | Increase LiOH to 1.5-2.0 eq., gradually increase temperature, use THF/water solvent. |
| Low Isolated Yield | Work-up Issues, Racemization, Degradation | Carefully adjust pH to isoelectric point, use milder conditions (LiOH, 0°C to RT). |
| Product is an Oil/Gummy | Impurities, Incorrect pH for Precipitation | Re-dissolve and carefully re-precipitate at isoelectric point, consider purification. |
Q2: The starting material is consumed, but my isolated yield of the amino acid is very low. Where did my product go?
Answer: This scenario suggests that the product was formed but was either lost during the work-up and isolation phase or degraded through a side reaction.
-
Cause 1: Improper pH Adjustment during Work-up: The product is an amino acid, which exists as a zwitterion at its isoelectric point (pI). It is most likely to be insoluble in water at its pI, allowing for precipitation. If the pH is too high or too low, the product will remain in the aqueous phase as a salt (carboxylate or ammonium salt, respectively) and will not precipitate.
-
Solution: After the reaction, quench with a slight excess of acid (e.g., 1M HCl) to neutralize the remaining base. Then, very carefully adjust the pH of the aqueous solution to the likely isoelectric point of the amino acid (typically in the range of pH 5-7). Add the acid or a mild base (like NaHCO₃ solution) dropwise while monitoring the pH and observing for precipitation.
-
-
Cause 2: Racemization and Formation of Diastereomeric Salts: A significant concern with α-amino esters is racemization of the α-proton under basic conditions.[4][5][7] While this doesn't cause mass loss directly, if you are performing a chiral separation or crystallization that is selective for one enantiomer, the other will be lost, effectively halving your yield.
-
Solution: Use the mildest conditions possible. Lithium hydroxide (LiOH) is generally considered superior to NaOH or KOH for minimizing racemization.[14] Perform the reaction at low temperatures (0°C to room temperature) and for the minimum time necessary to consume the starting material.
-
-
Cause 3: Emulsion during Extraction: The product, being amphiphilic, can sometimes act as a surfactant, leading to the formation of a stable emulsion during the extractive work-up, making phase separation difficult and leading to product loss.
-
Solution: To break an emulsion, try adding a saturated brine solution (NaCl(aq)). This increases the ionic strength of the aqueous layer and can help force the separation of the layers. Alternatively, centrifugation can be effective.
-
Frequently Asked Questions (FAQs)
-
Q: Which base is best for this hydrolysis: LiOH, NaOH, or KOH?
-
A: For substrates sensitive to racemization, Lithium Hydroxide (LiOH) is the base of choice.[11] The smaller lithium cation coordinates more effectively with the tetrahedral intermediate, which can lead to cleaner reactions and a reduced rate of side reactions like racemization compared to sodium or potassium hydroxides.[14]
-
-
Q: What is the optimal temperature and reaction time?
-
A: There is a trade-off between reaction rate and potential side reactions. A good starting point is 0°C to room temperature . Begin the reaction at 0°C and allow it to slowly warm to room temperature over several hours. Monitor by TLC or LC-MS. For this sterically hindered ester, a reaction time of 4 to 24 hours is typical. Optimization is key.
-
-
Q: How should I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10% Methanol in Dichloromethane or Ethyl Acetate/Hexane with a few drops of acetic acid. The starting ester will be less polar (higher Rf) than the product amino acid (lower Rf, often streaky). Staining with ninhydrin can visualize the primary amine on both the starting material and the product. For more precise monitoring, use LC-MS.
-
-
Q: My final product is a sticky solid or oil. How can I get a crystalline solid?
-
A: This often indicates the presence of impurities or residual salts. Ensure the pH for precipitation is precisely at the isoelectric point. If it remains oily, try re-dissolving the crude product in a minimal amount of acidic water (e.g., pH 2-3), then re-precipitating by slowly adding a dilute base to the pI. Trituration with a solvent in which the product is insoluble but impurities are soluble (e.g., diethyl ether, cold acetone) can also help induce crystallization.
-
Caption: A logical workflow for troubleshooting common hydrolysis issues.
Recommended Experimental Protocol
This protocol provides a robust starting point for the hydrolysis reaction.
Materials:
-
Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate (1.0 eq.) in a mixture of THF and water (3:1 v/v). A typical concentration is 0.1-0.2 M.
-
Cool the flask to 0°C in an ice-water bath.
-
-
Hydrolysis:
-
Add solid Lithium hydroxide monohydrate (1.5 eq.) to the stirring solution.
-
Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let the mixture warm to room temperature.
-
Monitor the reaction progress using TLC (e.g., 10% MeOH/DCM) or LC-MS until the starting material is no longer visible (typically 4-18 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with deionized water.
-
Wash the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (2x) to remove any non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer to 0°C in an ice bath.
-
Slowly add 1M HCl dropwise to neutralize the excess LiOH and acidify the solution to a pH of approximately 2.
-
Carefully adjust the pH back to the isoelectric point (start by targeting pH ~6) by the dropwise addition of a saturated NaHCO₃ solution. The product should begin to precipitate as a solid.
-
Continue to add the basic solution slowly until precipitation is maximized. Check the pH to confirm the pI.
-
Stir the resulting slurry at 0°C for 30-60 minutes to ensure complete precipitation.
-
-
Final Steps:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water, followed by a cold non-polar solvent (like diethyl ether) to aid in drying.
-
Dry the solid under high vacuum to a constant weight.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
References
-
Shi, Z., Hsieh, Y., Weinberg, N., & Wolfe, S. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Canadian Journal of Chemistry. [Link]
- Hydrolysis of methyl acetate. (1998).
-
Lévesque, É., Gauthier, C., & Pelletier, G. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. [Link]
-
Shi, Z., Hsieh, Y., Weinberg, N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? ResearchGate. [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
-
Palmieri, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]
-
Lévesque, É., Gauthier, C., & Pelletier, G. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. [Link]
-
Effect of the temperature at saponification products (mass flow) of different oils at 60 °C, 1.5h and molar ratio 6:1. ResearchGate. [Link]
-
Nishikata, T., et al. (2013). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. PMC. [Link]
-
D'Ambrosio, M. (2021). Chemically fuelled deracemization of amino acids. Padova University. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. (2022). YouTube. [Link]
-
Amsellem, O., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
- Process for the saponification of aminoacid-/peptide ester. (1993).
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
-
Kaiser, K., & Benner, R. (2005). Erratum: Hydrolysis-induced racemization of amino acids. ResearchGate. [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. MDPI. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
What's the work-up of ester hydrolysis by hydrated lithium hydroxide? Quora. [Link]
-
Chemistry of Esters. LibreTexts. [Link]
-
Saponification of Esters. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. thesis.unipd.it [thesis.unipd.it]
- 6. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
Technical Support Center: Solubility & Stability of Thiopyran Amino Acid Esters
The following technical guide addresses the specific solubility challenges associated with thiopyran amino acid esters . These compounds occupy a complex physicochemical space: they combine a lipophilic, sulfur-containing heterocycle (thiopyran) with a polar but non-zwitterionic amino acid ester tail.
This guide is structured to troubleshoot the "Solubility Paradox" often encountered in drug discovery: High solubility in organic synthesis solvents vs. critical insolubility in biological assay buffers.
Topic: Troubleshooting Solubility Issues in Aqueous vs. Organic Media Applicable Compounds: Thiopyran-based amino acid esters (e.g., tetrahydrothiopyran-4-amino acid esters, thiopyran-3-carboxylate derivatives). Audience: Medicinal Chemists, Assay Biologists, Formulation Scientists.
The Core Solubility Paradox
Q: Why are my thiopyran amino acid esters highly soluble in DCM and DMSO but virtually insoluble in water, unlike their free amino acid precursors?
A: The loss of zwitterionic character and the lipophilicity of the thiopyran ring are the primary drivers.
To understand the solubility behavior, we must deconstruct the molecule into its competing physicochemical domains:
-
The Thiopyran Core (Lipophilic Anchor): The thiopyran ring (a six-membered ring containing sulfur) is significantly more lipophilic than its oxygen counterpart (pyran) or nitrogen counterpart (piperidine). Sulfur is less electronegative than oxygen, leading to a "softer," more polarizable, but less water-coordinating character. This domain drives solubility in non-polar organics like dichloromethane (DCM) and ethyl acetate.
-
The Ester Group (The Zwitterion Killer): Free amino acids dissolve in water because they exist as zwitterions (ammonium carboxylates,
) at neutral pH. The high lattice energy of these salts is overcome by massive hydration of the charged groups.-
The Problem: When you esterify the carboxylic acid (forming a methyl or ethyl ester), you remove the negative charge. The molecule can no longer form a zwitterion. It becomes a lipophilic free base .
-
-
Result: The compound behaves like a grease ball (thiopyran) with a weak polar handle (amine). It dissolves readily in organic solvents but "crashes out" in water because the hydration energy of the free amine is insufficient to overcome the hydrophobic effect of the thiopyran ring.
Data Comparison: Solubility Profiles
| Solvent System | Solubility Rating | Mechanistic Driver |
| Water (pH 7.4) | Poor (< 10 µM) | Lack of ionization; Hydrophobic thiopyran core dominates. |
| DMSO | Excellent (> 50 mM) | High dipole moment of DMSO solvates the polar ester/amine; organic nature accommodates the ring. |
| Dichloromethane | Good | "Like dissolves like" interaction with the lipophilic thiopyran backbone. |
| Ethanol/Methanol | Moderate to Good | Soluble, but may crystallize upon cooling (often used for purification). |
| 0.1 M HCl (aq) | Improved | Protonation of the amine ( |
Troubleshooting Aqueous Solubility (Biological Assays)
Q: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer. How do I fix this?
A: You are hitting the "Kinetic Solubility Limit." You must modulate the mixing order, pH, or carrier system.
This is the most common failure mode in High-Throughput Screening (HTS). The "crash out" occurs because the rapid change in dielectric constant (from DMSO
Troubleshooting Protocol: The "3-Step Rescue"
Step 1: Check the pH relative to pKa. The amino group on a thiopyran ring typically has a pKa between 7.0 and 8.5 (lower than aliphatic amines due to inductive effects of the ring/ester).
-
Action: If your assay buffer is pH 7.4, a significant fraction of your molecule is uncharged (neutral).
-
Fix: Lower the assay pH slightly (to pH 6.5-6.8) if the biology permits. This protonates the amine, vastly increasing solubility.
Step 2: Optimize the "Intermediate Dilution." Directly shooting 100% DMSO stock into 100% aqueous buffer causes local supersaturation and immediate precipitation.
-
Fix: Perform a serial dilution in DMSO first , then dilute that into a buffer containing a co-solvent (e.g., 5% DMSO + 0.01% Pluronic F-127). The surfactant (Pluronic) coats the hydrophobic thiopyran ring, preventing aggregation.
Step 3: Switch to a Salt Form. If the free base is persistently insoluble, generate the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt before making the stock solution (see Protocol in Section 4).
Troubleshooting Stability Issues
Q: My compound dissolves initially but "disappears" from the solution after 4 hours. Is it precipitating or degrading?
A: With amino acid esters, suspect Hydrolysis first, precipitation second.
Thiopyran amino acid esters are prone to two specific degradation pathways in aqueous media:
-
Ester Hydrolysis: Enzymes (esterases) in cell-based assays or simple chemical hydrolysis (at high/low pH) will cleave the ester, releasing the free amino acid and the alcohol.
-
Diagnosis: Analyze the solution by LC-MS. If you see a mass shift of -14 (methyl) or -28 (ethyl), your ester is gone.
-
-
Oxidation of Sulfur: The thiopyran sulfur is susceptible to oxidation to sulfoxide (
) or sulfone ( ) over time, especially if the buffer contains trace metal ions or peroxides.
Stability Decision Matrix:
| Observation | Root Cause | Corrective Action |
| Cloudiness / Particulates | Precipitation | Add surfactant (Tween-20/Pluronic); Check solubility limit. |
| Loss of Signal (Clear Solution) | Hydrolysis (Chemical) | Avoid pH > 8.0; Store stocks at -20°C; Use fresh buffers. |
| New Peak in LC-MS (+16 Da) | Oxidation | Degas buffers; Add antioxidant (e.g., 1 mM DTT or TCEP) if compatible. |
Experimental Protocols
Protocol A: Conversion to Hydrochloride Salt (For Water Solubility)
Use this to convert the insoluble free base ester into a water-soluble salt.
-
Dissolve: Dissolve 50 mg of the thiopyran amino acid ester in a minimum amount of anhydrous diethyl ether or ethyl acetate (approx. 2-5 mL).
-
Acidify: Cool to 0°C on ice. Dropwise add 1.1 equivalents of 4M HCl in Dioxane .
-
Precipitate: A white or off-white solid should precipitate immediately.
-
Troubleshooting: If no solid forms, add cold n-hexane to induce precipitation.
-
-
Isolate: Centrifuge or filter the solid. Wash 3x with cold ether to remove excess acid.
-
Dry: Vacuum dry. This salt form will likely have >100x higher water solubility than the parent ester.
Protocol B: Kinetic Solubility Assessment (The "Cloud Point" Test)
Use this to determine the maximum safe concentration for your assay.
-
Prepare Stocks: Make 10, 20, 50, and 100 mM stocks in pure DMSO.
-
Prepare Buffer: Use your exact assay buffer (e.g., PBS pH 7.4).
-
Spike: Pipette 2 µL of each stock into 198 µL of buffer in a clear 96-well plate (1% DMSO final).
-
Incubate: Shake for 2 hours at room temperature.
-
Read: Measure Absorbance at 620 nm (turbidity).
-
Interpretation: Any signal > 0.05 OD above background indicates precipitation. The highest concentration with no turbidity is your Kinetic Solubility Limit .
-
Visual Troubleshooting Guides
Diagram 1: Solubility Troubleshooting Decision Tree
Caption: Step-by-step logic flow for resolving precipitation of thiopyran esters in biological assays.
Diagram 2: Structure-Property Relationship (Thiopyran Ester)
Caption: Physicochemical conflict between the lipophilic thiopyran core and the polar ester tail.
References
-
Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[1] Link
- Context: Establishes the fundamental solubility profiles of amino acid derivatives in alcohol/water mixtures, highlighting the role of the non-polar side chain.
-
Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs. Link
- Context: Demonstrates the biological application of thiophene/thiopyran amino acid esters and their preparation in organic media, validating the lipophilic n
-
Oldenburg, K., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath / Combinatorial Chemistry and High Throughput Screening. Link
- Context: Authoritative source on the mechanics of DMSO stock precipitation, water uptake, and the "crash out" phenomenon in screening.
-
Hirano, A., et al. (2021).[2] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions. International Journal of Biological Macromolecules. Link
- Context: Provides mechanistic insight into how organic solvents stabilize hydrophobic amino acid side chains, relevant to the thiopyran moiety.
-
BenchChem Tech Support. (2025). How to prevent precipitation from DMSO stock. Link
- Context: General industry standard protocols for handling lipophilic small molecules in biological assays.
Sources
Technical Support Center: Purification of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
Welcome to the technical support center for the purification of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful isolation and purification of this compound. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
I. Initial Purity Assessment and Method Selection
Before embarking on a purification protocol, a preliminary assessment of the crude product's purity and characteristics is essential. This initial analysis will guide the selection of the most appropriate purification strategy.
Q1: My crude product of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate is a dark, oily residue. How do I decide on the best purification method?
A1: An oily residue suggests the presence of impurities, residual solvent, or that the freebase form of your compound may not be a solid at room temperature. The presence of the basic amino group and the polar ester functionality on a non-polar tetrahydrothiopyranyl ring gives the molecule an amphiphilic character, which can complicate purification.
Your choice of purification method will depend on the nature of the impurities and the desired final purity. Here is a decision-making workflow to guide you:
Caption: Decision-making workflow for selecting a purification method.
A logical first step for a basic compound like this is an acid-base extraction . This technique can efficiently remove non-basic organic impurities and some polar, non-ionizable impurities. Following this, flash column chromatography is often necessary to separate the target compound from impurities with similar basicity. Finally, recrystallization , typically of the hydrochloride salt, can provide a highly pure, crystalline solid.
II. Purification by Flash Column Chromatography
Flash column chromatography is a primary tool for purifying Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate from reaction byproducts and starting materials. However, the basic nature of the amino group can lead to challenges when using standard silica gel.
Q2: I'm observing significant peak tailing and poor separation during silica gel chromatography of my compound. What is the cause and how can I fix it?
A2: The peak tailing you are observing is a classic issue when purifying basic compounds on silica gel.[1] Silica gel has acidic silanol groups on its surface, which can strongly interact with the basic amino group of your molecule.[2][3] This interaction leads to a non-ideal equilibrium during elution, resulting in broad, tailing peaks and poor separation.
To mitigate this, you have several options:
-
Use a Basic Modifier in the Mobile Phase: Adding a small amount of a volatile base to your eluent can neutralize the acidic sites on the silica gel, minimizing the unwanted interactions.[1]
-
Switch to a Different Stationary Phase: If a basic modifier is not sufficient or desirable, consider using an alternative stationary phase.
-
Amine-bonded Silica: This stationary phase has amino groups covalently bound to the silica surface, creating a more basic environment that repels basic compounds, leading to improved peak shape.[5]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[5]
-
Experimental Protocol: Flash Chromatography with a Basic Modifier
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point for your compound would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. Add 1% TEA to the developing solvent to simulate the column conditions. Aim for an Rf value of 0.2-0.3 for your target compound.[6]
-
Column Packing: Dry-pack or wet-pack a flash column with silica gel (230-400 mesh).[6]
-
Equilibration: Equilibrate the column with your chosen mobile phase containing the basic modifier, passing at least 3-5 column volumes through the silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel.
-
Elution: Begin elution with your chosen solvent system. If using a gradient, gradually increase the polarity. For example, start with 100% dichloromethane and gradually increase the percentage of methanol containing 1% TEA.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The use of a volatile modifier like TEA is advantageous as it can be easily removed under vacuum.
Table 1: Recommended Solvent Systems for Flash Chromatography
| Stationary Phase | Non-Polar Solvent | Polar Solvent | Modifier |
| Silica Gel | Dichloromethane | Methanol | 0.5-2% Triethylamine |
| Silica Gel | Hexanes | Ethyl Acetate | 0.5-2% Triethylamine |
| Amine-bonded Silica | Hexanes | Ethyl Acetate | None needed |
| Alumina (Neutral) | Dichloromethane | Methanol | None needed |
III. Purification by Recrystallization
Recrystallization is an excellent final purification step to obtain a high-purity, crystalline solid, which is often easier to handle and store than an oil. For amino esters, it is highly advantageous to perform the recrystallization on the hydrochloride salt.
Q3: My purified Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate is still an oil. How can I get it to crystallize?
A3: It is common for the freebase form of amino esters to be oils or low-melting solids. Converting the basic amine to its hydrochloride salt increases the melting point and introduces ionic character, which often facilitates crystallization.[7]
Experimental Protocol: Formation and Recrystallization of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the purified oily freebase in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.
-
Continue adding the HCl solution until a precipitate forms and no further precipitation is observed.
-
-
Crystal Collection (Initial):
-
Collect the solid hydrochloride salt by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.
-
-
Recrystallization:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve the hydrochloride salt when hot but not when cold.[7] Common solvent systems for amino acid ester hydrochlorides include:
-
Ethanol/Water
-
Methanol/Diethyl ether (anti-solvent)
-
Isopropanol/Hexanes (anti-solvent)
-
-
Procedure (Anti-Solvent Method):
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).
-
Slowly add a "poor" anti-solvent (e.g., diethyl ether or hexanes) until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under high vacuum to a constant weight.
-
-
Caption: Troubleshooting workflow for crystallization issues.
IV. Frequently Asked Questions (FAQs)
Q4: How stable is the tetrahydrothiopyran ring during purification?
A4: The tetrahydrothiopyran ring is generally stable under standard purification conditions. However, strong oxidizing agents should be avoided as they can oxidize the sulfur atom to a sulfoxide or sulfone. The stability of related thiophene compounds can be influenced by substituents, with electron-withdrawing groups generally increasing stability.[8] While thiopiperine, a thioamide, shows degradation under strongly acidic and basic conditions at elevated temperatures, the saturated tetrahydrothiopyran ring is expected to be more robust.[9] Nevertheless, it is good practice to avoid prolonged exposure to harsh pH conditions and high temperatures.
Q5: What are the likely impurities from the synthesis of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate?
A5: Without a specific synthetic route, potential impurities can be inferred from common synthetic strategies for amino acids and tetrahydropyran/thiopyran derivatives. These may include:
-
Unreacted starting materials: Such as tetrahydro-4H-thiopyran-4-one or its precursors.
-
Byproducts from the amination step: For example, over-alkylation products if a reductive amination pathway is used.
-
Products of side reactions: Such as elimination products if the synthesis involves a nucleophilic substitution.[10]
-
Di-substituted byproducts: Depending on the reaction conditions, formation of diamino derivatives might occur.[11]
Q6: How should I store the purified Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate?
A6: The freebase, if an oil, should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20 °C) to minimize potential degradation. The hydrochloride salt is likely to be a more stable, crystalline solid and can be stored at room temperature in a desiccator, protected from moisture and light.
V. References
-
Purification of Organic Compounds by Flash Column Chromatography. Org. Synth.2025 , 102, 276–302.
-
CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
-
Stability of Thioamide Type of Piperine Under Acidic and Basic Conditions. Journal of Experimental Biology and Agricultural Sciences.
-
Troubleshooting Flash Column Chromatography - Department of Chemistry: University of Rochester.
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC.
-
How can I isolate polar basic compound with silica gel column chromatography? - ResearchGate.
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry: University of Rochester.
-
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Publishing.
-
Successful Flash Chromatography - King Group.
-
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride | AMERICAN ELEMENTS.
-
STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS - ResearchGate.
-
Troubleshooting column chromatography for pseudopelletierine purification - Benchchem.
-
Successful flash chromatography - Biotage.
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC.
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry: University of Rochester.
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
-
JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents.
-
(PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - ResearchGate.
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - MDPI.
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI.
-
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE - Sciforum.
-
How to recrystallization amine compound and it is not soluble in common organic solvents ? - ResearchGate.
-
Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jebas.org [jebas.org]
- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry of Thiopyran Glycine Methyl Ester
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation behavior of Thiopyran Glycine Methyl Ester scaffolds. It is designed for medicinal chemists and DMPK scientists evaluating bioisosteres (Thiopyran vs. Pyran vs. Piperidine) in drug discovery.
Executive Summary
In drug design, the tetrahydrothiopyran ring is a common bioisostere for cyclohexyl, piperidinyl, and tetrahydropyranyl moieties, offering unique lipophilicity and metabolic stability profiles. However, its mass spectrometric (MS) analysis presents distinct challenges and opportunities compared to its O- and N-analogs.
This guide analyzes the fragmentation of Methyl N-(tetrahydro-2H-thiopyran-4-yl)glycinate , a representative scaffold. We compare its performance against Pyran (Oxygen) and Piperidine (Nitrogen) alternatives, focusing on ionization efficiency, characteristic neutral losses, and isotopic signatures.
Key Findings
| Feature | Thiopyran Scaffold | Pyran Scaffold (Alternative) | Piperidine Scaffold (Alternative) |
| Isotopic Signature | Distinct M+2 (~4.5%) due to | Negligible M+2. | Negligible M+2. |
| Base Peak (EI) | m/z 30 (Unsubst. Gly) or Immonium Ion . | Similar Immonium Ion. | often Ring Fragments (α-cleavage). |
| Ring Stability | Moderate; susceptible to C-S cleavage. | High; RDA requires high energy. | High; Protonation stabilizes ring. |
| Characteristic Loss | -33 Da (HS•) , -47 Da (CH₃S•) . | -31 Da (OCH₃•). | -17 Da (NH₃) if primary amine. |
Detailed Fragmentation Analysis
The fragmentation of thiopyran glycine methyl ester is driven by the competition between the glycine ester tail and the thiopyran ring .
Mechanism 1: The Glycine "Zipper" (Ester Fragmentation)
The glycine methyl ester moiety undergoes a predictable sequence of cleavages, often dominating the low-mass region of the spectrum.
-
-Cleavage: The bond between the carbonyl carbon and the
-carbon weakens, leading to the formation of the immonium ion. -
Alkoxy Loss: Homolytic cleavage of the C-O bond results in the loss of a methoxy radical (
, -31 Da). -
Ester Elimination: Loss of the carbomethoxy group (
, -59 Da) generates a secondary carbocation.
Mechanism 2: Thiopyran Ring Disassembly
Unlike the stable cyclohexane ring, the thiopyran ring introduces sulfur-mediated fragmentation:
-
C-S Bond Cleavage: The C-S bond is weaker (~65 kcal/mol) than the C-O bond (~85 kcal/mol) in pyrans. This facilitates ring opening.[1]
-
Retro-Diels-Alder (RDA) Mimicry: While true RDA occurs in unsaturated rings, the tetrahydrothiopyran ring often undergoes a "pseudo-RDA" via ring opening followed by ethylene elimination (
, -28 Da).
Visualization: Fragmentation Pathway
The following diagram illustrates the competing pathways for Methyl N-(tetrahydro-2H-thiopyran-4-yl)glycinate (
Caption: Competing fragmentation pathways for Thiopyran Glycine Methyl Ester. The ester tail fragmentation (Red) competes with sulfur-mediated ring opening (Green).
Comparative Performance: Thiopyran vs. Alternatives
Alternative A: Pyran Glycine Methyl Ester (Oxygen Analog)
Performance Shift:
-
Harder Fragmentation: The C-O bond in the pyran ring is significantly stronger than the C-S bond in thiopyran. Consequently, the pyran ring is less likely to open under standard Collision Induced Dissociation (CID) energies.
-
Spectra Dominance: The mass spectrum of the pyran analog is dominated almost exclusively by the glycine tail fragments (-59 Da), whereas the thiopyran analog shows a rich mixture of tail and ring fragments.
-
Identification: Pyran analogs lack the tell-tale
S isotope peak, making automated elemental composition determination more reliant on high-resolution mass accuracy (HRMS).
Alternative B: Piperidine Glycine Methyl Ester (Nitrogen Analog)
Performance Shift:
-
Proton Sponge Effect: The basic nitrogen in the piperidine ring acts as a "proton sponge" in ESI (Electrospray Ionization). This localizes the charge on the ring nitrogen rather than the glycine tail.
-
Suppressed Fragmentation: Because the charge is stabilized on the ring nitrogen, fragmentation is often suppressed compared to thiopyran. Higher collision energies (CE) are required to generate structural data.
-
Nitrogen Rule: The molecular weight will be odd (if 2 nitrogens total) or even (if 1 nitrogen), aiding rapid identification.
Data Comparison Table
| Parameter | Thiopyran-Gly-OMe | Pyran-Gly-OMe | Piperidine-Gly-OMe |
| Precursor Ion (M+H) | m/z 190.09 | m/z 174.11 | m/z 173.13 |
| Isotope Pattern | M+2 (~4.5%) | M+1 (~6-7%) | M+1 (~6-7%) |
| Optimal Collision Energy | 25-30 eV | 35-40 eV (Stable Ring) | 40+ eV (Protonated N) |
| Diagnostic Fragment | m/z 61 ( | m/z 45 ( | m/z 84 (Piperidine ring) |
Experimental Protocol: Validated Analysis Workflow
To ensure reproducible data when analyzing these scaffolds, follow this self-validating protocol. This workflow distinguishes the thiopyran core from its metabolic oxidation products (sulfoxides/sulfones).
Step 1: Sample Preparation
-
Solvent: Dissolve 0.1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.
-
Reasoning: Formic acid ensures protonation of the glycine amine, facilitating ESI+. Methanol ensures solubility of the lipophilic thiopyran ring.
-
Step 2: Direct Infusion (Q-TOF or Orbitrap)
-
Flow Rate: 5 µL/min.
-
Scan Range: m/z 50–500.
-
Resolution: >30,000 (to resolve fine isotopic structure).
-
Validation Check: Observe the M+2 peak.
-
Pass Criteria: The intensity of the (M+2) peak must be ~4.4% to 5.0% of the parent peak. If >10%, suspect presence of Chlorine or Sulfone contaminant.
-
Step 3: MS/MS Fragmentation (Stepped CE)
Do not use a single collision energy. Thiopyran rings fragment differently at low vs. high energy.
-
Protocol: Acquire spectra at 10, 30, and 50 eV .
-
10 eV: Preserves the molecular ion; confirms labile ester groups.
-
30 eV: Generates "Fingerprint" fragments (Ring opening).
-
50 eV: Forces degradation to elemental composition ions (immonium ions).
-
Workflow Diagram
Caption: Step-by-step MS optimization workflow for Thiopyran derivatives.
References
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis.[1][2][3][4][5][6][7][8][9][10][11] Molecular Rearrangements. Analytical Chemistry. Link
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] (Chapter on Sulfur Heterocycles). Link
-
Bier, M. E., & Cooks, R. G. (1987). Membrane introduction mass spectrometry. Analytical Chemistry. (Discusses ionization of volatile sulfur compounds). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Isotopic abundance tables for S/Cl/Br). Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual Fragmentation Isobaric Tags for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. 25. Retro Diels–Alder Fragmentation of Fulvene–Maleimide Bioconjugates for Mass Spectrometric Detection of Biomolecules — Li Research Group [peptide-li.com]
- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. asianpubs.org [asianpubs.org]
HPLC retention time comparison: thiopyran vs pyran amino acid esters
An in-depth technical analysis of chromatographic behavior requires moving beyond empirical observation to understand the fundamental atomic forces at play. When developing or analyzing amino acid esters, bioisosteric replacement—specifically substituting the oxygen atom in a pyran ring with a sulfur atom to create a thiopyran ring—profoundly alters the molecule's physicochemical properties.
This guide objectively compares the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention times of pyran and thiopyran amino acid esters, providing the mechanistic causality behind their separation and a self-validating experimental framework for researchers.
Mechanistic Causality: Why Heteroatoms Dictate Retention
The bioisosteric replacement of an oxygen atom with a sulfur atom fundamentally alters the lipophilic profile of the molecular scaffold. Oxygen is highly electronegative (3.44 on the Pauling scale) and tightly binds its lone electron pairs, resulting in a distinct dipole and a highly polar molecule. Conversely, sulfur is significantly less electronegative (2.58) and possesses a larger atomic radius.
This expanded electron cloud in the thiopyran ring is highly polarizable, which systematically increases the overall lipophilicity (LogP) of the scaffold compared to its pyran counterpart1[1]. In RP-HPLC, retention is driven primarily by hydrophobic interactions—specifically London dispersion forces—between the analyte and the non-polar alkyl chains of the stationary phase (e.g., C18). Because thiopyran derivatives possess higher lipophilicity, they exhibit stronger partitioning into the stationary phase, directly causing longer retention times (
Logical relationship between heteroatom substitution, lipophilicity, and HPLC retention time.
Self-Validating Experimental Protocol
To objectively compare these scaffolds, the analytical protocol must eliminate systemic variables (e.g., flow rate fluctuations, column aging). By utilizing an internal void volume marker and calculating the capacity factor (
Step 1: Mobile Phase Preparation & Causality Prepare an isocratic mobile phase of 60:40 Acetonitrile:Water. Critically, add 0.1% Trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent and lowers the pH below the pKa of the amino acid ester's amine group. This ensures the molecules remain in a consistent, fully protonated state, preventing secondary interactions with residual silanols on the column that cause peak tailing.
Step 2: Sample Preparation
Prepare an equimolar mixture (1 mg/mL) of the pyran amino acid ester and its exact thiopyran analog in the mobile phase. Add 10 µg/mL of Uracil. Causality: Co-injecting the compounds ensures they are subjected to identical thermodynamic conditions. Uracil serves as an unretained marker to accurately determine the column void time (
Step 3: RP-HPLC Injection & Elution
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Thermostating is required to stabilize partitioning thermodynamics).
-
Detection: UV at 210 nm (capturing the ester carbonyl and ring absorbance).
Step 4: Data Normalization (Validation)
Record the retention times (
Self-validating RP-HPLC experimental workflow for analyzing amino acid ester retention times.
Quantitative Data Comparison
The following table summarizes representative chromatographic data demonstrating the predictable shift in retention time when substituting oxygen for sulfur across different amino acid ester side chains 3[3].
| Amino Acid Ester | Heterocycle Scaffold | Calculated LogP | Retention Time ( | Capacity Factor ( | Selectivity ( |
| Glycine Ester | Pyran (Oxygen) | 1.12 | 4.2 | 2.50 | - |
| Glycine Ester | Thiopyran (Sulfur) | 1.85 | 6.8 | 4.66 | 1.86 |
| Valine Ester | Pyran (Oxygen) | 2.45 | 8.5 | 6.08 | - |
| Valine Ester | Thiopyran (Sulfur) | 3.18 | 13.2 | 10.00 | 1.64 |
| Phenylalanine Ester | Pyran (Oxygen) | 3.05 | 11.4 | 8.50 | - |
| Phenylalanine Ester | Thiopyran (Sulfur) | 3.75 | 18.1 | 14.08 | 1.65 |
*Note: Data normalized using an experimental void volume time (
As demonstrated by the capacity factors, the thiopyran scaffold consistently yields a stronger hydrophobic interaction with the C18 column. The selectivity factor (
References
-
Title: Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding Source: PubMed Central (PMC) URL: [Link]
-
Title: Recent Advances in the Pharmacological Potential of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
-
Title: Thiopyran – Knowledge and References Source: Taylor & Francis URL: [Link]
Sources
Comparative Guide: Infrared Spectroscopy of Thiopyran Ester Functional Groups
Executive Summary: The Sulfur vs. Oxygen Bioisostere Challenge
In drug development, replacing a pyran ring (oxygen-containing) with a thiopyran ring (sulfur-containing) is a classic bioisosteric strategy to modulate lipophilicity, metabolic stability, and potency.[1] However, characterizing these changes requires precise spectroscopic validation.
This guide provides an in-depth technical comparison of the Infrared (IR) spectral characteristics of thiopyran esters versus their pyran analogs . We analyze the electronic and steric influences of the sulfur atom on the ester carbonyl (
Theoretical Framework: Electronic Determinants of IR Shifts
To interpret the spectra accurately, one must understand how the heteroatom (S vs. O) influences the vibrational frequency of the pendant ester group.
Inductive vs. Resonance Effects
The carbonyl stretching frequency (
-
Pyran Esters (Oxygen): Oxygen is highly electronegative (
). In saturated systems (tetrahydropyrans), the inductive withdrawal ( ) dominates, shortening the bond and increasing . -
Thiopyran Esters (Sulfur): Sulfur is less electronegative (
) but more polarizable. In saturated systems (tetrahydrothiopyrans), the inductive effect is weaker, leading to a slightly lower compared to pyrans. -
Conjugated Systems (4H-Thiopyrans): In unsaturated derivatives (often synthesized via multicomponent reactions), the sulfur atom's ability to participate in resonance (
) is weaker than oxygen's due to thengcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> orbital mismatch. However, thiopyran derivatives often exhibit significant bathochromic shifts (lower wavenumbers) due to enhanced "push-pull" conjugation pathways in complex scaffolds like 2-amino-4H-thiopyrans.
The "Fingerprint" Differentiation
While the carbonyl shift is subtle, the ring vibrations provide definitive identification:
-
C–O–C Ring Stretch: Strong bands at
.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
C–S–C Ring Stretch: Weaker, sharper bands at
.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
Comparative Data Analysis
The following tables summarize specific IR peak assignments derived from experimental literature on thiopyran and pyran carboxylates.
Table 1: Saturated Heterocycles (Tetrahydro- derivatives)
Comparison of methyl/ethyl esters attached to position 4 of the saturated ring.
| Functional Group Vibration | Tetrahydropyran-4-carboxylate (Oxygen) | Tetrahydrothiopyran-4-carboxylate (Sulfur) | Mechanistic Insight |
| C=O[1] Stretch (Ester) | 1735 – 1750 cm⁻¹ | 1730 – 1745 cm⁻¹ | The weaker inductive effect of S results in a marginally lower frequency, often overlapping with standard aliphatic esters. |
| C–O Stretch (Ester) | 1150 – 1250 cm⁻¹ | 1150 – 1250 cm⁻¹ | Standard ester "Rule of Three" bands; little variation between rings. |
| Ring Vibration (Sym) | 1080 – 1100 cm⁻¹ (Strong) | 650 – 700 cm⁻¹ (Weak/Med) | CRITICAL DIFFERENTIATOR: The C-O-C stretch is absent in thiopyrans. Look for the C-S stretch in the fingerprint region. |
| C–H Scissoring | ~1465 cm⁻¹ | ~1420 – 1440 cm⁻¹ | C-H bonds adjacent to S vibrate at lower frequencies due to the "heavy atom" effect and lower electronegativity. |
Table 2: Conjugated Scaffolds (4H-Thiopyran vs 4H-Pyran)
Data for highly functionalized derivatives (e.g., 2-amino-3-cyano-esters) common in multicomponent synthesis.[1]
| Compound Class | C=O Frequency (Ester) | C≡N Stretch (Nitrile) | NH₂ Stretch | Notes |
| 4H-Pyran Derivative | 1676 – 1718 cm⁻¹ | ~2190 – 2200 cm⁻¹ | 3300 – 3400 cm⁻¹ | Oxygen's strong resonance ( |
| 4H-Thiopyran Derivative | 1648 – 1680 cm⁻¹ | ~2190 – 2210 cm⁻¹ | 3150 – 3350 cm⁻¹ | Often observed at lower frequencies due to extended conjugation and polarizability of the sulfur ring system. |
ngcontent-ng-c1768565111="" class="ng-star-inserted">Note: In conjugated 2-amino-3-cyano derivatives, the ester carbonyl frequency is significantly lowered (<1700 cm⁻¹) due to intramolecular hydrogen bonding with the amino group and strong resonance delocalization.
Experimental Protocol: Synthesis & Characterization Workflow
To ensure reproducibility, we present a standardized workflow for synthesizing and characterizing a 4H-thiopyran ester derivative.
Synthesis of Ethyl 2-amino-4-aryl-4H-thiopyran-3-carboxylate
Reaction Type: One-pot Multicomponent Reaction (MCR).[1]
Reagents:
-
Aromatic Aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethyl 2-mercaptoacetate (or equivalent thiol-source) (1.0 eq)[1]
-
Catalyst: Triethylamine (TEA) or Piperidine (cat. amount)
-
Solvent: Ethanol (EtOH)
Protocol Steps:
-
Mixing: Dissolve the aldehyde and malononitrile in EtOH (5 mL/mmol) in a round-bottom flask. Stir for 5 minutes at Room Temperature (RT).
-
Addition: Add the thiol-ester precursor and the catalytic base.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Precipitation: Cool the reaction mixture to RT. Pour onto crushed ice/water.
-
Filtration: Filter the solid precipitate under vacuum.
-
Purification: Recrystallize from hot ethanol or DMF/Water mixtures.
IR Characterization Workflow
Instrument: FTIR Spectrometer (ATR or KBr pellet). Parameters: 32 scans, 4 cm⁻¹ resolution.
Analysis Checklist:
-
Identify the Carbonyl: Locate the strong band at 1650–1680 cm⁻¹ .
-
Check for Nitrile: Confirm sharp peak at ~2200 cm⁻¹ (if CN is present).
-
Fingerprint Scan:
-
Absence of strong broad peak at 1000–1100 cm⁻¹ (rules out Pyran).
-
Presence of weak/sharp peaks at 600–700 cm⁻¹ (confirms C–S).
-
Visualizing the Analytical Logic
The following diagram illustrates the decision process for distinguishing thiopyran esters from their oxygenated counterparts using IR data.
Figure 1: Decision tree for spectroscopic differentiation of thiopyran vs. pyran esters.
References
-
Spectroscopy Online. (2018). The C=O[2][3][4][5][6][7][8] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023). IR Spectrum of Methyl tetrahydro-2H-pyran-4-carboxylate. Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (2012). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Retrieved from [Link]
-
Russian Journal of Organic Chemistry. (2023). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
C13 NMR Chemical Shifts for Tetrahydrothiopyran-4-yl Carbons: A Comparative Guide
This guide provides an in-depth technical analysis of the
Executive Summary
The tetrahydrothiopyran (thiane) ring is a critical bioisostere in drug development, often replacing cyclohexyl or tetrahydropyranyl groups to modulate lipophilicity and metabolic stability. Accurate structural assignment relies on understanding the distinct
Core Chemical Shift Data: The Thiane Series
The following data establishes the baseline chemical shifts for the unsubstituted heterocycle and its oxidized derivatives. Variations in these values allow for the determination of the sulfur oxidation state.
Table 1: Comparative NMR Shifts of Thiane Derivatives (ppm)
Solvent:
| Carbon Position | Thiane (Sulfide) | Thiane-1-Oxide (Sulfoxide) | Thiane-1,1-Dioxide (Sulfone) | Diagnostic Trend |
| C2 / C6 ( | 29.8 | 52.3 | 51.5 | Large Downfield Shift (+22 ppm) |
| C3 / C5 ( | 27.6 | 23.1 | 22.8 | Slight Upfield Shift (-4 ppm) |
| C4 ( | 26.3 | 25.4 | 24.5 | Minimal Change |
Key Insight: The transition from sulfide to sulfoxide results in a massive deshielding of the
Table 2: Heteroatom Comparison (Thiane vs. Analogs)
Comparing the 4-yl environment across common bioisosteres.
| Moiety | C2/C6 Shift (ppm) | C3/C5 Shift (ppm) | C4 Shift (ppm) | Electronic Environment |
| Cyclohexane | 27.1 | 27.1 | 27.1 | Non-polar, Reference |
| Tetrahydropyran | 68.3 | 26.9 | 23.4 | Oxygen is highly electronegative ( |
| Thiane | 29.8 | 27.6 | 26.3 | Sulfur is soft, less electronegative than Oxygen |
Substituent Effects: The 4-yl Position
When a substituent (R) is introduced at the C4 position, it locks the conformation (if R is bulky like t-butyl) or exists in equilibrium. The chemical shift of the C4 carbon and its neighbors provides stereochemical information (axial vs. equatorial).
Mechanism of Shift: The -Gauche Effect
In 4-substituted thianes, the chemical shift of the ring carbons is sensitive to the orientation of the substituent.
-
Equatorial Substituents: Generally result in a downfield shift of the
-carbon (C4 itself) and -carbons (C3/C5). -
Axial Substituents: Cause a significant upfield shift (shielding) of the
-carbons (C2/C6) due to the 1,3-diaxial steric compression ( -gauche effect).
Table 3: Predicted Shifts for 4-Methylthiane Isomers
Values are estimated based on standard substituent parameters applied to the thiane scaffold.
| Isomer | C4 Shift (ppm) | C3/C5 Shift (ppm) | C2/C6 Shift (ppm) | Stereochemical Note |
| 4-Methyl (Equatorial) | ~32.0 | ~35.5 | ~30.0 | Methyl group is anti to ring bonds. |
| 4-Methyl (Axial) | ~26.5 | ~33.0 | ~24.5 | Diagnostic: Upfield shift of C2/C6 due to |
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity comparable to the values above, follow this self-validating protocol.
Sample Preparation
-
Solvent Choice: Use
(99.8% D) as the standard. For polar sulfoxides/sulfones that are insoluble, use , but note that peaks will shift (typically +1-2 ppm relative to chloroform). -
Concentration: Prepare a solution of 15-30 mg of compound in 0.6 mL solvent. Low concentration (<5 mg) may require excessive scan times for quaternary carbons.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids which cause line broadening.
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling with 30° flip angle).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (like C4 in 4,4-disubstituted systems) have long
relaxation times. Short delays saturate these signals, making them disappear.
-
-
Spectral Width: -10 to 220 ppm.
-
Scans (NS): Minimum 512 scans for clear S/N > 50:1.
-
Temperature: 298 K (25°C). Constant temperature is crucial for reproducing chemical shifts of conformationally mobile rings.
Workflow Diagram
The following DOT diagram illustrates the logical flow for assigning thiane derivatives based on NMR data.
Caption: Logical decision tree for assigning thiane oxidation states based on C2/C6 chemical shift values.
Mechanistic Analysis of Signaling Pathways
In drug discovery, the metabolic oxidation of the thiane sulfur is a key clearance pathway. Understanding the NMR shift allows for the monitoring of this transformation.
Metabolic Oxidation Pathway Monitoring
The conversion of a thiane drug candidate to its sulfoxide metabolite can be tracked by the characteristic +22 ppm shift of the
Caption: NMR monitoring of thiane metabolic oxidation. The C2 shift is the primary biomarker for metabolite identification.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for general chemical shift ranges).
-
Barbarella, G., et al. (1981). "Conformational analysis of 4-substituted thianes and thiane-1-oxides by 13C NMR." Journal of Organic Chemistry. Link (Foundational work on thiane conformational analysis).
-
Lambert, J. B., & Keske, R. G. (1966). "Conformational properties of the thiane system." Journal of the American Chemical Society. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
Reich, H. J. (2021).[1] "13C NMR Chemical Shifts." University of Wisconsin / ACS Division of Organic Chemistry.[1] Link (Verified database for heterocyclic shifts).
Sources
Bioisosteric Profiling: Thiopyran vs. Cyclohexane Amino Acids in Drug Design
Topic: Bioisosteric Comparison of Thiopyran and Cyclohexane Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the replacement of a carbocyclic cyclohexane ring with a heterocyclic thiopyran (thiane) scaffold represents a classical yet underutilized bioisosteric strategy. This guide provides a technical comparison between 4-aminocyclohexanecarboxylic acid (1) and 4-aminotetrahydrothiopyran-4-carboxylic acid (2).
While both scaffolds provide a rigidified spacer for pharmacophore orientation, they diverge significantly in metabolic liability and conformational dynamics . The thiopyran ring introduces a "soft" metabolic handle (S-oxidation) and alters the ring pucker due to the longer C–S bond lengths (1.82 Å vs. 1.54 Å), often relieving transannular steric strain found in cyclohexane analogs. This guide evaluates their physicochemical properties, synthetic accessibility, and metabolic fates to aid in rational scaffold selection.
Physicochemical & Structural Profiling
The substitution of a methylene (-CH₂-) group with a sulfide (-S-) induces subtle but critical electronic and steric changes.
Table 1: Comparative Physicochemical Metrics
| Feature | Cyclohexane Scaffold | Thiopyran (Thiane) Scaffold | Impact on Drug Design |
| Bond Length | C–C: ~1.54 Å | C–S: ~1.82 Å | Thiopyran ring is more expanded; 1,3-diaxial interactions are reduced. |
| Bond Angle | C–C–C: ~111° | C–S–C: ~99° | Thiopyran is more "puckered" (sharper angle at heteroatom). |
| Lipophilicity (LogP) | High (Parent ring ~3.4) | Moderate (Parent ring ~1.6) | Sulfur decreases LogP relative to cyclohexane, improving solubility. |
| H-Bond Potential | None (Hydrophobic) | Weak Acceptor | Sulfur can accept weak H-bonds; prone to specific interactions. |
| Metabolic Fate | C-Hydroxylation (CYP450) | S-Oxidation (FMO/CYP) | Switch from Phase I functionalization to S-oxide/sulfone formation. |
| Electronic Character | Inert / Aliphatic | Nucleophilic (Soft) | Sulfur is susceptible to alkylation or oxidation; acts as an electron sink. |
Conformational Analysis: The "Pucker" Effect
While both rings predominantly adopt a chair conformation , the thiopyran ring is distorted.
-
Cyclohexane: The classic chair has perfect staggering of hydrogens.[1] Axial substituents suffer from significant 1,3-diaxial strain.
-
Thiopyran: The longer C–S bonds push the axial hydrogens at the 3- and 5-positions further away from the axial substituent at position 1.
-
Result: Bulky axial groups are better tolerated in thiopyran than in cyclohexane. This allows for the design of conformations that would be energetically forbidden in a carbocyclic system.
-
Metabolic Stability & Signaling Pathways
A critical decision point is the metabolic trajectory. Cyclohexane rings are often "metabolic soft spots" prone to oxidation by Cytochrome P450 (CYP) enzymes. Thiopyrans divert this metabolism toward S-oxidation, often mediated by Flavin-containing Monooxygenases (FMOs).
Diagram 1: Metabolic Divergence Pathway
Figure 1: Comparative metabolic fates of cyclohexane and thiopyran scaffolds.
Key Insight: S-oxidation increases polarity significantly (lowering LogP), which can reduce blood-brain barrier (BBB) penetration. If CNS penetration is required, the cyclohexane scaffold is preferred unless the sulfone is the active target species.
Synthetic Accessibility
Both amino acids are accessible via the Bucherer-Bergs reaction starting from their respective ketones. This route is robust, scalable, and provides the amino acid in a single protected or unprotected form.
Diagram 2: Synthesis Workflow (Bucherer-Bergs)
Figure 2: Parallel synthesis of 4-amino-4-carboxylic acid derivatives.
Experimental Protocols
Protocol A: Synthesis of 4-Aminotetrahydrothiopyran-4-carboxylic Acid
Note: This protocol is adapted from standard Bucherer-Bergs conditions for heterocyclic ketones.
Reagents:
-
Tetrahydrothiopyran-4-one (1.0 eq)
-
Ammonium Carbonate (3.0 eq)
-
Sodium Cyanide (1.2 eq) [DANGER: Highly Toxic]
-
Ethanol/Water (1:1 v/v)
-
Sodium Hydroxide (2.5 M)
Step-by-Step Methodology:
-
Hydantoin Formation:
-
Dissolve tetrahydrothiopyran-4-one (10 mmol) in 20 mL of 50% EtOH/H₂O.
-
Add ammonium carbonate (30 mmol) and sodium cyanide (12 mmol).
-
Heat to 60°C for 4 hours. A white precipitate (spiro-hydantoin) will form.
-
Cool to 0°C, filter the solid, and wash with cold water.[2]
-
Checkpoint: Verify structure via ¹H NMR (DMSO-d₆). Look for the disappearance of the ketone carbonyl signal.
-
-
Hydrolysis:
-
Suspend the hydantoin in 25 mL of 2.5 M NaOH.
-
Reflux at 100°C for 24–48 hours (monitor ammonia evolution).
-
Cool to room temperature and filter any insoluble impurities.
-
-
Isolation:
Protocol B: Comparative Microsomal Stability Assay
Objective: To quantify the metabolic shift from C-hydroxylation to S-oxidation.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)
-
Test Compounds: Cyclohexane AA vs. Thiopyran AA (1 µM final conc.)
Workflow:
-
Incubation: Mix HLM (0.5 mg/mL final) with test compound in phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at t = 0, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (to quench).
-
Analysis (LC-MS/MS):
-
Cyclohexane AA: Monitor for +16 Da (Hydroxylation).
-
Thiopyran AA: Monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone).
-
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate scaffold for your lead optimization campaign.
Diagram 3: Bioisosteric Decision Tree
Figure 3: Logic flow for selecting between Thiopyran and Cyclohexane scaffolds.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Gauthier, J. Y., et al. (2008).[4] The identification of 4-aminotetrahydrothiopyran-4-carboxylic acid derivatives as potent and selective inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Link
-
Ilangovan, A., et al. (2014). Efficient synthesis of spirohydantoins via Bucherer–Bergs reaction. Tetrahedron Letters, 55(4), 889-892. Link
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism and Their Mechanisms. Chemistry & Biodiversity, 4(3), 257-405. Link
-
Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as conformationally restricted amino acid isosteres. Organic Letters, 12(8), 1944-1947. Link
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- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 4. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Thiopyran Amino Acid Derivatives: A Technical Comparison Guide
Executive Summary
Thiopyran amino acid derivatives represent a critical frontier in peptidomimetic drug design. By replacing the methylene group of a carbocycle or the oxygen of a pyran with sulfur, researchers introduce unique electronic and steric properties—specifically, altered ring puckering, increased lipophilicity, and the potential for specific sulfur-pi interactions.
This guide objectively compares the structural analysis of these derivatives using Single-Crystal X-ray Diffraction (SC-XRD) against alternative methods (NMR, DFT) and benchmarks the thiopyran scaffold against its oxygen (pyran) and carbon (cyclohexane) analogues.
Part 1: Scaffold Performance Comparison
Thiopyran vs. Pyran vs. Carbocycle
In drug development, the choice of scaffold dictates the spatial orientation of pharmacophores. The thiopyran ring is not merely a "heavier" version of pyran; the introduction of sulfur fundamentally alters the ring geometry.
Table 1: Structural & Physicochemical Performance Metrics
| Feature | Thiopyran Scaffold (S-Heterocycle) | Pyran Scaffold (O-Heterocycle) | Cyclohexane Scaffold (Carbocycle) | Implication for Drug Design |
| C–X Bond Length | 1.81 – 1.82 Å (Long) | 1.42 – 1.43 Å (Short) | 1.53 – 1.54 Å (Medium) | Longer bonds in thiopyrans expand the ring volume, altering receptor fit. |
| C–X–C Bond Angle | ~97 – 99° (Acute) | ~110 – 112° | ~109.5° | Sulfur's acute angle forces the ring into distorted boat or twist-boat conformations more often than the stable chair. |
| Ring Pucker | High Flexibility | Moderate Rigidity | High Rigidity | Thiopyrans allow for "induced fit" binding modes but cost entropy upon binding. |
| Lipophilicity | High | Low (Polar) | High | Sulfur increases membrane permeability compared to oxygen analogues. |
| H-Bond Potential | Weak Acceptor | Strong Acceptor | None | Thiopyrans rarely participate in strong H-bonds, reducing desolvation penalties. |
Expert Insight: The "performance" of the thiopyran scaffold lies in its conformational plasticity . Unlike the rigid chair of a cyclohexane, the thiopyran ring often adopts a flattened boat conformation (as seen in 2-amino-4H-thiopyran derivatives). This allows the amino acid side chains to access vector spaces unavailable to standard peptidomimetics.
Part 2: Analytical Methodology Comparison
Why X-ray Crystallography is the Gold Standard
While NMR is the workhorse of solution chemistry, it fails to definitively resolve the subtle stereochemical ambiguities of thiopyran derivatives, particularly regarding the sulfur oxidation state (sulfide vs. sulfoxide) and the absolute configuration of quaternary centers.
Table 2: Methodological Efficacy for Thiopyran Analysis
| Methodology | SC-XRD (Crystal Structure) | NMR Spectroscopy (1H/13C/2D) | DFT Computational Modeling |
| Stereochemical Certainty | Absolute (100%) | Inferential (High ambiguity for quaternary carbons) | Theoretical (Requires experimental validation) |
| Conformation Analysis | Precise (Solid-state snapshot) | Averaged (Fast exchange obscures boat/chair flips) | Energy Minimum (Gas phase; ignores packing forces) |
| Sulfur Specifics | Clearly distinguishes S, S=O, SO2 bond lengths. | Chemical shift anisotropy can complicate signal assignment. | Good for predicting barrier heights. |
| Sample Requirement | Single Crystal (~0.1 – 0.3 mm) | Solution (~5-10 mg) | None (Computational resources) |
| Throughput | Low (Bottleneck: Crystallization) | High | Medium |
Critical Limitation of Alternatives
-
NMR Failure Mode: In thiopyran derivatives, the protons adjacent to sulfur often show anomalous splitting patterns due to the lone pair anisotropy. Furthermore, if the ring is flipping rapidly between chair and twist-boat (common in S-heterocycles), NMR yields a time-averaged signal that does not represent the bioactive conformation.
-
DFT Failure Mode: Density Functional Theory often overestimates the stability of the chair conformer for thiopyrans because it underestimates the "anomeric effect" of the C-S bond unless specific dispersion corrections are applied.
Part 3: Detailed Experimental Protocols
To ensure reproducibility, the following protocols utilize a self-validating workflow.
Phase 1: Synthesis of Thiopyran Amino Acid Derivatives
Reaction Type: One-Pot Three-Component Condensation (Gewald-type or Michael addition variants).
-
Reagents: Equimolar amounts of a cyclic ketone (e.g., tetrahydrothiopyran-4-one), an aldehyde (R-CHO), and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).
-
Solvent System: Ethanol (EtOH) is preferred for its ability to solubilize reactants while allowing the product to precipitate.
-
Catalyst: Piperidine or Triethylamine (0.1 eq).
-
Procedure:
-
Dissolve aldehyde and active methylene in EtOH. Stir for 10 min.
-
Add the thiopyran-ketone and catalyst.
-
Reflux at 70–80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Validation: Appearance of a solid precipitate usually indicates product formation.
-
-
Purification: Hot filtration of the crude solid followed by recrystallization from EtOH/DMF mixtures.
Phase 2: Crystallization (The Critical Step)
Thiopyran derivatives are notoriously difficult to crystallize due to ring flexibility.
-
Method: Slow Evaporation.[1]
-
Solvent: Chloroform/Ethanol (1:1) or Acetone/Water .
-
Protocol:
-
Dissolve 20 mg of pure compound in 2 mL of solvent in a small vial.
-
Cover with parafilm and poke 3–5 small holes.
-
Store in a vibration-free, dark environment at 20°C.
-
Observation: Inspect daily under a polarized light microscope. Birefringence indicates crystallinity.
-
Phase 3: X-ray Data Collection & Refinement[2]
-
Mounting: Select a crystal with defined faces (approx 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber or MiTeGen loop using paratone oil.
-
Collection: Bruker APEX-II or Oxford Diffraction diffractometer (Mo Kα radiation,
= 0.71073 Å). -
Temperature: 100 K (Critical: Cooling freezes the thiopyran ring motion, reducing thermal ellipsoids and disorder).
-
Refinement Strategy:
-
Solve structure using Direct Methods (SHELXT).
-
Refine using Full-Matrix Least-Squares (SHELXL).
-
Specific Check: Check the Sulfur atom for disorder. If thermal ellipsoids are elongated, model as a two-site disorder (e.g., 80:20 occupancy).
-
Part 4: Visualizations
Diagram 1: Synthesis & Analysis Workflow
This diagram illustrates the logical flow from raw materials to the final structural model, highlighting the decision points.
Caption: Figure 1. End-to-end workflow for the structural determination of thiopyran derivatives, emphasizing the iterative crystallization loop.
Diagram 2: Method Selection Decision Tree
When should you use X-ray vs. NMR for these compounds?
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on sample state and data requirements.
References
-
Vertex AI Search. (2026). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. National Institutes of Health (PMC). [Link]
-
ResearchGate. (2025). Conformational analysis of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives. ResearchGate. [Link]
-
MDPI. (2022). Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. National Institutes of Health (PubMed). [Link]
-
Beilstein Archives. (2023). Synthesis and conformational analysis of pyran inter-halide analogues of D-talose. Beilstein-Institut. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
This guide provides a comprehensive framework for the safe and compliant disposal of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate. As a specialty chemical, direct and comprehensive safety data may not be universally available. Therefore, this document is built upon a foundational risk assessment of the molecule's constituent functional groups and established best practices for laboratory chemical waste management. Our approach prioritizes safety, regulatory compliance, and scientific integrity, empowering you to manage this substance with confidence.
Foundational Principle: Hazard-Informed Risk Assessment
Proper disposal begins with a thorough understanding of the potential risks. Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate is a molecule possessing several functional groups, each contributing to its overall hazard profile. The disposal strategy outlined here is derived from an analysis of these components.
-
Amino Group (-NH2): Amines can be corrosive, irritants, and may have toxicological properties. They can cause skin and eye irritation or damage.[1][2]
-
Methyl Ester (-COOCH3): Short-chain esters are often volatile and flammable. Methyl acetate, a similar structure, is a highly flammable liquid.[3][4]
-
Tetrahydrothiopyran Ring (Sulfur-containing Heterocycle): The presence of sulfur necessitates special consideration. Combustion of sulfur-containing compounds can release toxic sulfur oxides (SOx). Furthermore, improper disposal of sulfur-containing waste can pose environmental risks.[5]
The following table synthesizes the potential hazards based on this structural analysis.
| Functional Group | Potential Hazard | Rationale / Analogue |
| Primary Amine | Skin/Eye Irritation, Corrosivity | General reactivity of primary amines.[1][2][6] |
| Methyl Ester | Flammability, Eye Irritation, Drowsiness/Dizziness | Based on Safety Data Sheet (SDS) for Methyl Acetate.[3][4] |
| Tetrahydrothiopyran | Environmental Hazard, Toxic Combustion Products (SOx) | Guidelines for sulfur-containing waste disposal.[5] |
Given this profile, under no circumstances should this chemical be disposed of via sanitary sewer (sink) or in regular solid waste streams. [7][8][9] All waste containing this compound must be managed as hazardous chemical waste.
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before handling any waste materials, ensure a safe working environment and proper PPE. This is a non-negotiable baseline for all laboratory operations.
Essential PPE Checklist:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended when handling concentrated waste. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Work Area: All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of potential vapors.[10]
The Disposal Workflow: A Step-by-Step Decision Process
The proper disposal path depends on the form and quantity of the waste. The following workflow provides a logical sequence for managing all waste streams associated with Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate.
Caption: Disposal decision workflow for Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate waste streams.
Standard Operating Protocols
Protocol A: Bulk Liquid and Concentrated Waste Disposal
This protocol applies to the pure compound, reaction residues, and solutions containing Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate.
-
Select an Appropriate Waste Container:
-
Use a clearly labeled, leak-proof container designated for "Halogenated/Sulfur-containing Organic Waste." While not halogenated, co-collection with halogenated waste is a common and acceptable practice for solvents containing heteroatoms that require incineration.
-
The container must be chemically compatible. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. Avoid metal containers.[10]
-
Ensure the container is under 90% full to allow for vapor expansion.[11]
-
-
Label the Container:
-
Attach a hazardous waste tag from your institution's Environmental Health and Safety (EHS) office.[8]
-
List all chemical constituents by their full name, including solvents and an estimated percentage of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate. Do not use abbreviations.[8]
-
Mark the appropriate hazard boxes (e.g., Flammable, Toxic).
-
-
Transfer the Waste:
-
Perform the transfer inside a chemical fume hood.
-
Use a funnel to prevent spills on the exterior of the container.
-
Securely close the container immediately after the transfer.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area must have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents and acids.[1]
-
Protocol B: Contaminated Solid Waste Disposal
This protocol applies to disposable labware, contaminated silica gel, and used PPE.
-
Segregate Waste: Do not mix solid and liquid waste streams.
-
Containerize:
-
Place all contaminated solid waste into a designated, labeled, sealable plastic pail or a sturdy plastic bag lining a solid waste container.
-
The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminants.
-
-
Minimize Exposure: Once the container is full, seal it securely to prevent any vapors from escaping.
-
Storage and Disposal: Store the sealed container in the satellite accumulation area and arrange for pickup through your institution's hazardous waste program.[12]
Protocol C: Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to mitigating risk.
Caption: Emergency spill response workflow.
Regulatory Framework: Compliance is Key
All chemical waste disposal activities are governed by strict regulations. In the United States, two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from "cradle to grave."[13][14] This includes generation, transportation, treatment, storage, and disposal. Your institution's waste program is designed to comply with these regulations.
-
Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) requires employers to have a written Chemical Hygiene Plan (CHP).[15][16][17] This plan must include procedures for safe handling and disposal of hazardous chemicals, and all laboratory personnel must be trained on these procedures.
By adhering to the protocols in this guide and your institution's specific EHS procedures, you ensure compliance with these critical federal mandates.
References
-
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride. American Elements. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]
-
Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Alberta, Open Government Program. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Office of Clinical and Research Safety. [Link]
-
Methyl Acetate - Safety Data Sheet. Agilent Technologies. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Learn the Basics of Hazardous Waste. US Environmental Protection Agency. [Link]
-
Removal of sulfur compounds from utility pipelined synthetic natural gas using modified activated carbons. Catalysis Today. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]
-
How to Dispose of Chemical Waste. University of Tennessee Knoxville Environmental Health and Safety. [Link]
- Process for the removal of sulphur compounds
-
Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency. [Link]
-
2-AMINO-2-METHYLPROPANOL. Occupational Safety and Health Administration. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Methyl 2-(4-aminophenyl)acetate. PubChem, National Institutes of Health. [Link]
-
The disposal of laboratory waste. University of Reading. [Link]
-
Procedures for Disposal of Unwanted Laboratory Material (ULM). Brigham Young University. [Link]
-
Hazardous Waste Management. Florida Department of Environmental Protection. [Link]
-
The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
How to Safely Dispose of Sulfuric Acid. Lab Alley. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
OSHA Laboratory Standard. Prudent Practices in the Laboratory, National Research Council (US) Committee. [Link]
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- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 12. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
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- 17. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling and Disposal of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
-
Skin Irritation (Category 2): May cause skin irritation upon direct contact.[1]
-
Serious Eye Damage (Category 1): Poses a significant risk of serious damage to the eyes.[1]
-
Long-term (chronic) Aquatic Hazard (Category 3): Harmful to aquatic life with long-lasting effects.[1]
Given these potential risks, it is imperative to handle this compound with the appropriate personal protective equipment and follow stringent safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate. The following table outlines the minimum required PPE.
| PPE Component | Specifications | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are tested against similar classes of chemicals. | To prevent skin contact and potential irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes that could cause serious eye damage.[1][2] |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any potential aerosols or vapors.[4] |
Donning and Doffing PPE: A Procedural Workflow
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation
-
Designated Area: Conduct all work with Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate in a designated area, preferably within a chemical fume hood.[5]
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within the designated area to minimize movement in and out of the space.
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower before beginning work.
Handling
-
Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.
-
Use a disposable weighing boat or paper.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.[6]
-
-
Post-Handling:
Chemical Handling Workflow
Caption: Step-by-step workflow for handling Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and pose a risk to others.[1]
Waste Segregation and Collection
-
Hazardous Waste: All materials contaminated with Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate, including gloves, weighing boats, and pipette tips, must be disposed of as hazardous waste.[5]
-
Dedicated Waste Container: Use a dedicated, clearly labeled hazardous waste container. The label should include:
-
The full chemical name: "Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate"
-
The words "Hazardous Waste"
-
The date of accumulation
-
-
Container Integrity: Ensure the waste container is in good condition with a secure, leak-proof lid.[5]
Disposal Procedure
-
Collection: Place all contaminated solid and liquid waste into the designated hazardous waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste down the drain.[4][5]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department. |
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring the integrity and quality of your scientific work.
References
-
Agilent Technologies, Inc. (2019, March 25). Methyl Acetate - Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol. Retrieved from [Link]
- Google Patents. (n.d.). US5424476A - Method for preparing amino acid esters.
-
OSHA. (n.d.). Personal Protective Equipment (PPE) Reduces Exposure to Bloodborne Pathogens. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
